MRIA9
Description
Properties
Molecular Formula |
C24H22ClFN6O3 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoro-2-pyridinyl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H22ClFN6O3/c1-28-24-30-9-14-7-17(16-5-4-13(8-18(16)25)21-19(26)3-2-6-29-21)23(33)32(22(14)31-24)10-20-34-11-15(27)12-35-20/h2-9,15,20H,10-12,27H2,1H3,(H,28,30,31) |
InChI Key |
QKNBRNSGPNCARD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C=C(C(=O)N(C2=N1)CC3OCC(CO3)N)C4=C(C=C(C=C4)C5=C(C=CC=N5)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of MRIA9
Abstract
This compound is a potent, ATP-competitive chemical probe that functions as a pan-inhibitor of Salt-Inducible Kinases (SIK) with identified off-target activity against p21-activated kinases (PAK) PAK2 and PAK3.[1][2] Developed from the PAK1 inhibitor G-5555, this compound has emerged as a critical tool for investigating the complex roles of SIK family proteins in cellular processes, particularly in oncology.[3][4] The primary mechanism of action of this compound involves the inhibition of SIK isoforms (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family and key regulators of energy homeostasis and metabolic stress.[3] In cancer cells, particularly ovarian cancer, inhibition of SIK2 by this compound disrupts critical mitotic events, leading to cell cycle arrest, genomic instability, and sensitization to chemotherapeutic agents like paclitaxel.[5][6][7] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Pan-SIK Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][2] The SIK family of serine/threonine kinases are crucial signaling intermediates that are dysregulated in various cancers.[1][3] By inhibiting SIKs, this compound modulates downstream signaling pathways that control cellular proliferation, metabolism, and cell cycle progression.[1] The most extensively studied effects of this compound are linked to the inhibition of SIK2, a kinase overexpressed in several cancers, including ovarian cancer, where it plays a role in metastasis and chemoresistance.[5][6][7]
Quantitative Data: Inhibitory Potency and Cellular Activity
The inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
Table 1: IC₅₀ Values of this compound for SIK and PAK Kinases
| Target | Assay Type | IC₅₀ (nM) | Reference |
| SIK1 | NanoBRET™ | 516 | [1][4] |
| SIK2 | NanoBRET™ | 180 | [1][4] |
| SIK3 | NanoBRET™ | 127 | [1][4] |
| SIK1 | Radiometric Assay | 55 | [3][4] |
| SIK2 | Radiometric Assay | 48 | [3][4] |
| SIK3 | Radiometric Assay | 22 | [3][4] |
| PAK1 | In vitro Assay | 580 | [4] |
| PAK2 | In vitro Assay | 41 | [4] |
| PAK3 | In vitro Assay | 140 | [4] |
Table 2: Cellular Effects of this compound in Ovarian Cancer Cell Lines (e.g., SKOV-3)
| Effect | This compound Concentration | Notes | Reference |
| Nuclear-Centrosome Uncoupling (NCU) | 1 µM | Significant increase in distance between nucleus and centrosome. | |
| Blocked Centrosome Disjunction | 1 µM | Prevents separation of centrosomes during the late G2 phase. | [1] |
| Spindle Mispositioning | 1 µM and 5 µM | Causes mitotic spindles to drift away from the cell's geometric center. | [8] |
| Sensitization to Paclitaxel | 5 µM | Significantly enhances apoptosis when combined with 2 nM paclitaxel. | [1] |
| Inhibition of Cell Growth | 0.5-5 µM | Dose-dependent inhibition of cell growth in combination with paclitaxel. | [2] |
Signaling Pathways Modulated by this compound
The inhibition of SIKs by this compound, particularly SIK2, has profound effects on the regulation of the cell cycle, specifically during the G2/M transition and mitosis. SIK2 is a centrosomal kinase that is essential for the proper functioning of the centrosome, which acts as the primary microtubule-organizing center for the mitotic spindle.
This compound-Mediated Disruption of Mitosis
Caption: this compound inhibits SIK2, disrupting normal centrosome function and mitotic progression.
Key Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound, primarily based on the work of Raab et al. (2021).[6]
In Vitro Kinase Assay (SIK2 Autophosphorylation)
-
Objective: To determine the direct inhibitory effect of this compound on SIK2 kinase activity.
-
Methodology:
-
Recombinant GST-tagged SIK2 is incubated in a kinase buffer.
-
Increasing concentrations of this compound (e.g., 0.5 to 4 nM) are added to the reaction.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is resolved by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated SIK2 (e.g., pS385) to monitor autophosphorylation and total SIK2 as a loading control.[8]
-
-
Outcome: A dose-dependent decrease in SIK2 autophosphorylation is observed with increasing concentrations of this compound, confirming direct inhibition.[8]
Cellular Assay for Centrosome Disjunction
-
Objective: To assess the effect of this compound on the separation of centrosomes in the late G2 phase.
-
Methodology:
-
Ovarian cancer cells (e.g., SKOV-3) are cultured and treated with 1 µM this compound.
-
Cells are synchronized in the G2 phase using appropriate cell cycle inhibitors.
-
Cells are then released from the G2 block to allow entry into mitosis.
-
After a short release, cells are fixed and processed for immunofluorescence.
-
Antibodies against centrosomal markers (e.g., CEP250, Rootletin) are used to visualize the centrosomes.
-
The distance between the separated centrosome signals is measured using microscopy and image analysis software.[8]
-
-
Outcome: this compound-treated cells show a failure of centrosome disjunction, with the distance between centrosomes being significantly smaller than in control cells.[8]
Spindle Positioning and Assembly Assay
-
Objective: To determine the impact of this compound on the formation and positioning of the mitotic spindle.
-
Methodology:
-
SKOV-3 cells are treated with varying concentrations of this compound (e.g., 1 µM and 5 µM) for 48 hours.
-
Cells are fixed and immunostained for components of the mitotic spindle (α-tubulin) and centrosomes (γ-tubulin).
-
The pole-to-pole distance of the spindle in prometaphase/metaphase cells is measured.
-
The position of the spindle relative to the geometric center of the cell is determined by calculating the offset between the spindle's midpoint and the cell's centroid.[8]
-
-
Outcome: this compound treatment leads to a reduction in spindle length and a significant mispositioning of the spindle away from the cell center.[8]
Experimental Workflow for Assessing this compound's Effect on Mitosis
Caption: Workflow for analyzing the effects of this compound on mitotic spindle integrity.
Therapeutic Implications and Future Directions
The mechanism of action of this compound highlights the potential of targeting the SIK pathway in cancer therapy. The ability of this compound to induce mitotic catastrophe and increase chromosomal instability suggests that SIK inhibitors could be effective as standalone agents in cancers with SIK overexpression.[5][7] Furthermore, the synergistic effect of this compound with paclitaxel in ovarian cancer models indicates a promising strategy to overcome taxane resistance, a major clinical challenge.[2][6]
Future research should focus on:
-
Developing SIK inhibitors with greater selectivity to minimize off-target effects, particularly on PAK kinases.
-
Elucidating the detailed molecular mechanisms by which SIK2 regulates centrosome function and spindle positioning.
-
Conducting preclinical and clinical studies to evaluate the efficacy of SIK inhibitors, alone or in combination with other chemotherapies, in various cancer types.
Conclusion
This compound is a pivotal chemical probe that has significantly advanced our understanding of the role of SIKs in cell cycle regulation and cancer biology. Its mechanism of action, centered on the inhibition of SIK kinases, leads to demonstrable defects in mitosis, including centrosome dysfunction and spindle mispositioning. These effects not only inhibit cancer cell proliferation but also enhance the efficacy of existing chemotherapeutic agents. The data and protocols summarized in this guide provide a comprehensive foundation for further research and development of novel cancer therapies targeting the SIK signaling pathway.
References
- 1. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The diverse oncogenic and tumor suppressor roles of salt-inducible kinase (SIK) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MRIA9 in Cells: A Technical Guide to a Pan-SIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRIA9 is a potent, ATP-competitive chemical probe designed as a pan-inhibitor of Salt-Inducible Kinases (SIKs), with activity against SIK1, SIK2, and SIK3.[1] It also exhibits off-target activity against group I p21-activated kinases (PAKs).[2] The function of this compound in cells is therefore not intrinsic but is defined by the consequences of inhibiting its primary targets. By blocking SIK activity, this compound modulates a range of critical cellular processes, including metabolic homeostasis, cell cycle progression, and cytoskeletal dynamics.[3][4] This inhibitor has gained prominence as a tool for investigating the roles of SIKs in oncogenesis, particularly in ovarian cancer, where it has been shown to interfere with mitosis and enhance the efficacy of taxane-based chemotherapy.[5] This guide provides an in-depth overview of the cellular functions of this compound, focusing on its mechanism of action, impact on signaling pathways, and the experimental methodologies used to characterize its effects.
Mechanism of Action: Inhibition of Salt-Inducible Kinases
This compound functions by competitively binding to the ATP pocket of SIK family kinases, preventing the phosphorylation of their downstream substrates.[1] SIKs (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and act as key regulators of energy balance and metabolic stress.[3][6] The inhibitory activity of this compound against each SIK isoform has been quantified, demonstrating its pan-SIK nature.
Table 1: In Vitro and Cellular Potency of this compound against SIK Isoforms
| Target | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (NanoBRET Assay in HEK293T cells) |
| SIK1 | - | 516 nM[1][3] |
| SIK2 | - | 180 nM[1][3] |
| SIK3 | - | 127 nM[1] (also reported as 23 nM[6]) |
| Note: Discrepancies in SIK3 IC₅₀ values may arise from different experimental conditions. |
Core Cellular Functions Modulated by this compound
The cellular effects of this compound are a direct consequence of SIK inhibition. These kinases are implicated in numerous signaling pathways that control fundamental cellular activities.
Regulation of the Cell Cycle and Mitosis
One of the most well-characterized functions of this compound is its ability to disrupt the cell cycle, primarily by inhibiting SIK2. SIK2 is a centrosomal kinase that plays a critical role in the G2/M transition and the proper assembly of the mitotic spindle.[4][5]
This compound-mediated inhibition of SIK2 leads to several distinct mitotic defects in cancer cells:
-
Blocked Centrosome Disjunction: this compound prevents the separation of centrosomes during the late G2 phase, a critical step for the formation of a bipolar spindle.[1][5]
-
Impaired Spindle Formation: This leads to malfunctioning mitotic spindle assembly, including reduced distance between spindle poles and the formation of monopolar or aberrant spindles.[2][4]
-
G2/M Transition Block: The failure to form a proper spindle results in a block in the G2/M transition of the cell cycle.[4]
-
Increased Chromosomal Instability: Prolonged SIK2 inhibition by this compound can lead to errors in chromosome segregation, thereby increasing genomic instability.[2][5]
These effects collectively reduce the mitotic index in treated cancer cell populations. For instance, in SKOV-3 ovarian cancer cells, treatment with 1 µM this compound significantly reduced the mitotic index from 37.7% in control cells to 8%.[4]
Diagram 1: this compound Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing the impact of this compound on mitotic progression in cancer cells.
Modulation of Key Signaling Pathways
SIKs act as signaling hubs, and their inhibition by this compound has cascading effects on several major pathways.
-
PI3K/AKT/mTOR Pathway: In ovarian cancer cells, this compound treatment abrogates the phosphorylation of AKT in a dose-dependent manner, thereby inhibiting a key survival and proliferation pathway.[3]
-
Hippo-YAP Pathway: SIK2 is known to be involved in the Hippo signaling pathway, which controls organ size and cell proliferation.[2]
-
cAMP-PKA Axis: SIKs are downstream effectors of the cAMP/PKA signaling cascade, which regulates the activity of the transcription factor CREB (cAMP response element-binding protein).[2][3] By inhibiting SIKs, this compound can influence CREB-dependent gene expression, which is crucial for metabolic adaptation.
Diagram 2: this compound Inhibition of the SIK2-AKT Signaling Pathway
Caption: this compound inhibits SIK2, leading to decreased AKT phosphorylation and downstream signaling.
Sensitization to Chemotherapy
A significant functional outcome of this compound treatment in cancer cells is the enhancement of sensitivity to other therapeutic agents. Specifically, this compound has been shown to synergize with paclitaxel, a microtubule-stabilizing agent used in chemotherapy.[5]
-
Mechanism of Synergy: By disrupting SIK2-mediated centrosome function and spindle assembly, this compound introduces mitotic stress.[2] When combined with paclitaxel, which also targets the mitotic spindle, the result is a pronounced induction of apoptosis (programmed cell death).[1]
-
Application in 3D Models: This synergistic effect has been demonstrated not only in 2D cell culture but also in 3D spheroid models derived from ovarian cancer patients, highlighting its potential therapeutic relevance for overcoming paclitaxel resistance.[2][5]
Table 2: Synergistic Effects of this compound and Paclitaxel
| Cell Line | Treatment | Observation |
| SKOV-3 | This compound (5 µM) + Paclitaxel (1 nM) | Significant inhibition of cell growth over 9 days.[1] |
| HeLa | This compound (5 µM) + Paclitaxel (2 nM) | Significant enhancement of paclitaxel-induced cell death.[1] |
| Patient-Derived Spheroids | This compound + Paclitaxel | Enhanced sensitivity to paclitaxel and induction of apoptosis.[5] |
Experimental Protocols
This section provides an overview of the key methodologies used to elucidate the function of this compound.
Cellular Target Engagement: NanoBRET Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the binding of this compound to SIKs within living cells.
Protocol:
-
Cell Line: HEK293T cells are used for their high transfection efficiency.
-
Constructs: Co-transfect cells with plasmids encoding for a Nanoluciferase (Nluc)-SIK fusion protein (e.g., Nluc-SIK2) and a fluorescent energy acceptor.
-
Treatment: Add varying concentrations of this compound to the transfected cells and incubate.
-
Detection: Add the Nluc substrate. If this compound displaces the fluorescent tracer from the ATP-binding pocket of the Nluc-SIK fusion, the BRET signal will decrease.
-
Analysis: The IC₅₀ value is calculated by plotting the BRET ratio against the concentration of this compound. This represents the concentration of the inhibitor required to displace 50% of the tracer.
Immunofluorescence for Mitotic Phenotypes
This method is used to visualize the effects of this compound on the mitotic spindle and centrosomes.
Protocol:
-
Cell Culture: Grow ovarian cancer cells (e.g., SKOV-3) on glass coverslips.
-
Treatment: Treat cells with this compound (e.g., 1 µM for 48 hours). Include a vehicle control (DMSO) and a positive control (siRNA targeting SIK2).
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100.
-
Staining:
-
Incubate with a primary antibody against α-tubulin to label microtubules (the mitotic spindle).
-
Incubate with a primary antibody against γ-tubulin to label centrosomes.
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Use a DNA stain like DAPI to visualize chromosomes.
-
-
Imaging: Acquire images using a confocal microscope.
-
Quantification: Measure spindle length (pole-to-pole distance) and count the percentage of cells exhibiting mitotic defects.
Western Blotting for Signaling Pathway Analysis
This technique is used to measure changes in protein phosphorylation, such as p-AKT levels, following this compound treatment.
Protocol:
-
Cell Lysis: Treat SKOV-3 cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-AKT).
-
Separately, probe a parallel blot with an antibody for the total protein (e.g., anti-total-AKT) to serve as a loading control.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the relative change in protein phosphorylation.
Conclusion
This compound is a powerful chemical probe whose function in cells is to inhibit the SIK family of kinases. This inhibition provides a window into the diverse roles of SIKs, revealing their importance in regulating the cell cycle, maintaining genomic stability, and controlling key oncogenic signaling pathways like the PI3K/AKT axis. For drug development professionals, the ability of this compound to sensitize cancer cells to existing chemotherapies like paclitaxel offers a compelling rationale for exploring SIK inhibition as a therapeutic strategy, particularly for overcoming drug resistance in cancers such as ovarian cancer. Future research will likely focus on refining the selectivity of SIK inhibitors to minimize off-target effects and further elucidating the complex downstream consequences of their use in various cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eubopen.org [eubopen.org]
MRIA9: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and kinase selectivity of MRIA9, a potent, ATP-competitive, pan-Salt-Inducible Kinase (SIK) and Group I p21-activated kinase (PAK) inhibitor. This document details its binding affinities, cellular activities, and the key experimental methodologies used in its characterization.
Core Target Profile: SIK and Group I PAK Inhibition
This compound was developed as a chemical probe to investigate the roles of the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family.[1] SIKs are crucial regulators of metabolism and energy homeostasis, and their dysregulation has been implicated in various diseases, including cancer.[1] this compound also demonstrates significant inhibitory activity against Group I PAKs (PAK1, PAK2, and PAK3).[1]
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified through both in vitro radiometric assays and cell-based target engagement assays. The data reveals potent, low nanomolar inhibition of SIK isoforms and slightly lower potency against its primary off-targets, the Group I PAKs.
| Target | In Vitro IC50 (nM) (³³PanQinase™ Radiometric Assay) | Cellular IC50 (nM) (NanoBRET™ Assay in HEK293T cells) |
| SIK1 | 55[1] | 516[1][2] |
| SIK2 | 48[1] | 180[1][2] |
| SIK3 | 22[1] | 127[2] |
| PAK1 | 580[1] | Not Determined |
| PAK2 | 41[1] | Not Determined |
| PAK3 | 140[1] | Not Determined |
Kinase Selectivity
This compound has demonstrated high selectivity in a broad kinase panel. In a 33PanQinase™ activity assay from Reaction Biology at a concentration of 1 µM, this compound showed strong inhibition of SIKs, with Group I PAKs being the most significant off-targets identified.[1]
Cellular Mechanism of Action in Ovarian Cancer
In ovarian cancer cell lines such as SKOV-3, this compound has been shown to modulate endogenous substrates associated with SIK activity.[1] Notably, it inhibits the autophosphorylation of SIK2 and abrogates the phosphorylation of AKT in a dose-dependent manner, particularly when the PI3K/AKT/mTOR pathway is activated.[1] A key phenotype observed with this compound treatment is the displacement of the centrosome from the nucleus, a similar effect to that seen with siRNA-mediated knockdown of SIK2.[1] This interference with centrosome function leads to defects in mitotic spindle assembly and can sensitize ovarian cancer cells to taxane-based chemotherapeutics like paclitaxel.[3][4]
SIK2 Signaling Pathway in Ovarian Cancer
The following diagram illustrates the signaling pathway involving SIK2 in ovarian cancer and the point of intervention for this compound.
References
MRIA9: A Technical Guide to a Chemical Probe for Salt-Inducible Kinase (SIK) Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRIA9, a potent and selective chemical probe for the Salt-Inducible Kinase (SIK) family. This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization.
Introduction
Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1][2] These serine/threonine kinases are key regulators of metabolic homeostasis and cellular stress responses.[1][2] Dysregulation of SIK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] The development of selective chemical probes is crucial for dissecting the complex biology of the SIK family and validating their therapeutic potential.[1] this compound has been developed as a potent, ATP-competitive, pan-SIK inhibitor with demonstrated utility in cellular studies.[1][3]
Data Presentation
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against the SIK family kinases has been quantified through both biochemical and cellular assays. The following tables summarize the key potency data.
Table 1: In Vitro Potency of this compound against SIK Family Kinases
| Kinase | Assay Type | IC₅₀ (nM) |
| SIK1 | Radiometric (33PanQinase) | 55 |
| SIK2 | Radiometric (33PanQinase) | 48 |
| SIK3 | Radiometric (33PanQinase) | 22 |
Data sourced from a radiometric kinase assay.[1]
Table 2: Cellular Target Engagement of this compound with SIK Family Kinases
| Kinase | Assay Type | Cell Line | IC₅₀ (nM) |
| SIK1 | NanoBRET™ | HEK293T | 516 |
| SIK2 | NanoBRET™ | HEK293T | 180 |
| SIK3 | NanoBRET™ | HEK293T | 127 |
Data sourced from a NanoBRET™ cellular target engagement assay.[1][3][4]
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the SIK family. However, it also shows activity against the Group I p21-activated kinases (PAKs).[1][5] A summary of the in vitro inhibitory activity against key off-targets is provided below.
Table 3: In Vitro Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| PAK1 | 580 |
| PAK2 | 41 |
| PAK3 | 140 |
Data sourced from a radiometric kinase assay.[1][6]
It is recommended to use this compound at concentrations no higher than 1 µM in cell-based assays to minimize off-target effects.[2] For robust experimental design, the use of the negative control compound, MR7, is advised. MR7 is structurally similar to this compound but shows minimal activity against SIKs.[1]
Signaling Pathways and Experimental Workflows
SIK Signaling Pathway
The SIK family of kinases acts as a crucial node in signaling pathways that regulate metabolism and gene expression. The diagram below illustrates a simplified SIK signaling cascade.
Experimental Workflow for this compound Characterization
The characterization of a chemical probe like this compound involves a multi-step process, from initial biochemical assays to cellular and phenotypic studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Radiometric Kinase Assay (e.g., 33PanQinase®)
This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate by the kinase of interest. Inhibition of the kinase results in a decreased radioactive signal.
Materials:
-
Purified SIK kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound compound series
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the SIK enzyme, and the specific substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies the binding of a compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-SIK fusion protein
-
Transfection reagent
-
NanoBRET™ tracer
-
This compound compound series
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer with BRET-compatible filters
Methodology:
-
Transfect HEK293T cells with the NanoLuc®-SIK fusion protein plasmid and plate in 96-well plates.
-
Incubate the cells for 24 hours to allow for protein expression.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted this compound or DMSO to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC₅₀ values by plotting the BRET ratio against the concentration of this compound.
In Vitro Kinase Selectivity Profiling
This involves screening the compound against a large panel of kinases to determine its selectivity.
Methodology:
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., the 443-kinase panel from Reaction Biology).[5]
-
The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay, in the presence and absence of this compound.
-
The percentage of inhibition for each kinase is calculated.
-
For kinases showing significant inhibition (e.g., >50%), follow-up dose-response experiments are performed to determine the IC₅₀ values.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of the SIK family of kinases. Its high potency and well-characterized selectivity profile, along with the availability of a negative control, make it a suitable tool for target validation and exploration of SIK signaling in various physiological and pathological contexts. Researchers using this compound should consider its off-target activity against PAK kinases in their experimental design and data interpretation. This guide provides the essential information for the effective use of this compound in laboratory research.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | dual SIK/PAK inhibitor | Probechem Biochemicals [probechem.com]
- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
In-Depth Technical Guide: Cellular Pathways Modulated by MRIA9 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by MRIA9, a potent pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) 2/3 inhibitor. This document details the mechanism of action of this compound, its impact on key signaling cascades, and its synergistic effects with existing cancer therapies. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound
This compound is an ATP-competitive chemical probe that demonstrates high potency as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3.[1][2] It also exhibits inhibitory activity against group I p21-activated kinases (PAKs), specifically PAK2 and PAK3.[1] The SIK family of serine/threonine kinases, part of the AMP-activated protein kinase (AMPK) family, are crucial regulators of metabolic homeostasis and cellular stress responses.[3] Dysregulation of SIK activity has been implicated in various diseases, including cancer, where SIK2 overexpression is associated with the proliferation of metastases in ovarian cancer.[4][5] this compound has emerged as a valuable tool for investigating the multifaceted roles of SIKs and as a potential therapeutic agent, particularly in sensitizing cancer cells to conventional chemotherapies like paclitaxel.[2][4][5]
Quantitative Data on this compound Activity
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | Assay Type | IC50 (nM) | Reference |
| SIK1 | Radiometric | 55 | [3] |
| SIK1 | NanoBRET | 516 | [1][3] |
| SIK2 | Radiometric | 48 | [3] |
| SIK2 | NanoBRET | 180 | [1][3][4] |
| SIK3 | Radiometric | 22 | [3] |
| SIK3 | NanoBRET | 127 | [1][3] |
| PAK1 | In Vitro | 580 | [3] |
| PAK2 | In Vitro | 41 | [3] |
| PAK3 | In Vitro | 140 | [3] |
Table 2: Cellular Effects of this compound Treatment in Ovarian Cancer Cells (SKOV-3)
| Parameter | Treatment | Value | Reference |
| Nuclear-Centrosome Uncoupling (NCU) Distance | Control (siRNA) | 1.324 µm | [4] |
| SIK2 Depletion (siRNA) | 4.434 µm | [4] | |
| 1 µM this compound | 7.703 µm | [4] | |
| Spindle Pole-to-Pole Distance | Control | 13.7 µm | [4] |
| SIK2 Depletion (siRNA) | 11.8 µm | [4] | |
| 1 µM this compound | Not specified | ||
| 5 µM this compound | Not specified | ||
| Spindle Mispositioning | Control | ~5% | [4] |
| SIK2 Depletion (siRNA) | ~25% | [4] | |
| 1 µM this compound | ~40% | [4] | |
| 5 µM this compound | ~55% | [4] |
Table 3: Synergistic Effects of this compound and Paclitaxel
| Cell Line | Treatment | Effect | Reference |
| SKOV-3 | 0.5-5 µM this compound + 1 nM Paclitaxel (9 days) | Inhibited cell growth | [1][2] |
| HeLa | 5 µM this compound + 2 nM Paclitaxel | Significantly enhanced cell death | [2] |
| OVCAR-3 | 0.5 µM this compound (3 weeks) + 0.25 nM or 0.5 nM Paclitaxel (24h/48h) | Increased apoptosis | [4] |
Core Signaling Pathways Modulated by this compound
This compound, primarily through its inhibition of SIKs, modulates several critical cellular signaling pathways implicated in cancer progression.
SIK-Mediated Regulation of Cell Cycle and Mitosis
SIK2 plays a crucial role as a centrosome kinase, regulating the G2/M transition of the cell cycle.[4][5] Inhibition of SIK2 by this compound disrupts normal mitotic processes.
-
Centrosome Disjunction: this compound treatment prevents the separation of centrosomes during the late G2 phase, a critical step for the formation of a bipolar spindle.[2][4] This leads to an increase in nuclear-centrosome uncoupling.[4]
-
Spindle Assembly and Positioning: Inhibition of SIK2 by this compound impairs the proper alignment of centrosomes and causes mispositioning of the mitotic spindle.[4][5] This can lead to chromosomal instability.[4][5]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. SIK2 has been shown to modulate this pathway by directly phosphorylating the p85-α regulatory subunit of PI3K, which in turn activates AKT.[4]
-
Inhibition of AKT Phosphorylation: By inhibiting SIK2, this compound abrogates the phosphorylation of AKT in a dose-dependent manner in ovarian cancer cells.[3] This inhibitory effect suggests a role for this compound in curbing the pro-survival signals mediated by the PI3K/AKT pathway.
LKB1-SIK-HDAC Axis
The tumor suppressor kinase LKB1 is a known upstream activator of SIKs.[6][7] This signaling axis plays a role in regulating class IIa histone deacetylases (HDACs), which are involved in transcriptional repression.
-
Nuclear Export of HDACs: LKB1-activated SIK2 and SIK3 phosphorylate class IIa HDACs, promoting their export from the nucleus.[7][8] This relieves the repression of target genes, such as those regulated by the MEF2 transcription factor. While direct studies on this compound's effect on this specific axis are limited, its inhibition of SIKs suggests it would counteract the LKB1-mediated nuclear export of class IIa HDACs.
Hippo-YAP Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[9] The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ.
-
Crosstalk with SIKs: While the direct modulation of the Hippo-YAP pathway by this compound has not been extensively detailed, SIK2 is known to be involved in several signaling pathways, including the Hippo-YAP pathway.[4] The Hippo pathway effectors YAP and TAZ can also modulate mTORC1 signaling, creating a complex interplay between these pathways.[10]
cAMP-PKA Pathway
The cAMP-PKA signaling pathway is involved in a wide range of cellular processes. SIKs are known to be part of the AMPK family, which can be regulated by upstream kinases that are influenced by cAMP levels.
-
Regulation of CREB: SIKs can regulate the activity of the transcription factor cAMP response element-binding protein (CREB).[3] By inhibiting SIKs, this compound can indirectly influence the expression of CREB target genes, which are involved in metabolism and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Kinase Assay (Radiometric)
This protocol is a general guideline for determining the IC50 of this compound against SIK isoforms.
-
Materials:
-
Recombinant active SIK1, SIK2, or SIK3 enzyme
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
AMARA synthetic peptide substrate (1 mg/mL)[11]
-
[γ-33P]-ATP
-
This compound at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the respective SIK enzyme, and the AMARA peptide substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Immunofluorescence for Centrosome and Spindle Analysis
This protocol is for visualizing the effects of this compound on centrosomes and mitotic spindles in ovarian cancer cell lines like SKOV-3.
-
Materials:
-
SKOV-3 cells
-
Glass coverslips
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-γ-tubulin (for centrosomes), anti-α-tubulin (for microtubules)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
-
Procedure:
-
Seed SKOV-3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to quantify centrosome number, spindle length, and spindle orientation.
-
3D Spheroid Cell Viability and Apoptosis Assay
This protocol assesses the synergistic effect of this compound and paclitaxel on 3D tumor spheroids.
-
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
Ultra-low attachment 96-well plates
-
Complete culture medium
-
This compound and Paclitaxel
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Plate reader for luminescence and fluorescence
-
-
Procedure:
-
Spheroid Formation: Seed a defined number of cells (e.g., 5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge the plates at a low speed to facilitate cell aggregation. Culture for 3-4 days to allow spheroid formation.
-
Treatment: Treat the spheroids with this compound, paclitaxel, the combination of both, or vehicle control at various concentrations.
-
Cell Viability: After the desired incubation period (e.g., 72 hours), add a cell viability reagent to the wells. Measure the luminescence according to the manufacturer's instructions to determine the number of viable cells.
-
Apoptosis Assay:
-
Carefully collect the spheroids and dissociate them into single cells using trypsin.
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Conclusion
This compound is a powerful chemical probe for elucidating the complex roles of SIKs in cellular signaling and a promising candidate for further therapeutic development. Its ability to modulate key pathways involved in cell cycle control, survival, and metabolism, particularly in the context of ovarian cancer, highlights its potential. The synergistic effects observed with paclitaxel suggest that SIK inhibition could be a valuable strategy to overcome chemotherapy resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and explore its therapeutic applications. Further research into the nuanced roles of this compound in modulating the Hippo-YAP and LKB1-HDAC pathways will provide a more complete understanding of its cellular impact.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Tumor Suppressor Kinase LKB1 Activates the Downstream Kinases SIK2 and SIK3 to Stimulate Nuclear Export of Class IIa Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tumor suppressor kinase LKB1 activates the downstream kinases SIK2 and SIK3 to stimulate nuclear export of class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Biological processes regulated by SIK2 inhibition
An In-Depth Technical Guide to Biological Processes Regulated by Salt-Inducible Kinase 2 (SIK2) Inhibition
Abstract
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a critical regulator of diverse cellular processes, including metabolism, cell cycle progression, and inflammation.[1][2][3] Its dysregulation is implicated in numerous pathologies, particularly in oncology, metabolic disorders, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the core signaling pathways modulated by SIK2 and the downstream biological consequences of its inhibition. We present quantitative data on key SIK2 inhibitors, detailed protocols for essential experimental assays, and visual diagrams of the primary signaling cascades to support researchers and drug development professionals in this field.
Introduction to SIK2
SIK2 is a serine/threonine protein kinase that acts as a crucial signaling node, translating upstream signals into downstream physiological responses.[5][6] It is ubiquitously expressed, with particularly high levels in adipose tissue.[4][7] SIK2 participates in several major signaling pathways, including the PI3K-Akt-mTOR, Hippo-YAP, and cAMP-PKA axes.[5][8] Overactivity and overexpression of SIK2 are frequently observed in various cancers, such as ovarian and prostate cancer, where it promotes cell proliferation, survival, and metabolic adaptation.[1][2] Consequently, inhibiting SIK2 activity has become a promising strategy for cancer therapy and for treating metabolic and inflammatory conditions.[1][2] SIK2 inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its target substrates and disrupting downstream signaling events.[1]
Core Signaling Pathways Regulated by SIK2
SIK2 exerts its influence by phosphorylating key downstream effectors in multiple signaling cascades. Inhibition of SIK2 reverses these phosphorylation events, leading to significant changes in cellular function.
LKB1-SIK2-CRTC Axis
One of the most well-characterized pathways involves the regulation of CREB-Regulated Transcription Co-activators (CRTCs). In a basal state, SIK2 phosphorylates CRTCs, leading to their sequestration in the cytoplasm. Upon SIK2 inhibition, CRTCs are dephosphorylated and translocate to the nucleus, where they co-activate the transcription factor CREB to drive the expression of target genes. This pathway is central to SIK2's role in metabolism and inflammation.[9][10][11]
Caption: SIK2 regulation of the CRTC-CREB transcriptional pathway.
PI3K/AKT Pathway
In cancer, SIK2 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3] SIK2 has been shown to phosphorylate the p85α regulatory subunit of PI3K, leading to AKT activation.[2][3] Inhibition of SIK2, therefore, leads to reduced AKT phosphorylation and attenuation of downstream pro-survival signals, such as the expression of survivin.[12]
Caption: SIK2-mediated activation of the PI3K/AKT pro-survival pathway.
Hippo-YAP Pathway
SIK2 acts as an antagonist of the Hippo signaling pathway, a key tumor suppressor pathway that controls organ size and cell proliferation.[3] SIK2 can directly phosphorylate and inhibit the core Hippo kinase LATS1/2 (Large tumor suppressor homolog 1/2), leading to the activation of the oncogenic transcriptional co-activator YAP (Yes-associated protein).[2][3] SIK2 inhibition, therefore, can restore Hippo pathway activity, suppressing tissue overgrowth.[2][3]
Biological Processes Modulated by SIK2 Inhibition
Cancer
SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers and is also implicated in prostate, breast, and gastric cancers.[8][12][13] Its inhibition impacts cancer cells through several mechanisms.
-
Cell Cycle Arrest and Apoptosis: SIK2 is a centrosome kinase required for mitotic spindle formation.[12] Inhibition of SIK2 disrupts mitotic progression, causing prometaphase arrest, tetraploidy, and ultimately apoptotic cell death.[12][13][14] In prostate cancer cells, SIK2 knockdown inhibits cell growth and delays cell-cycle progression.[14][15]
-
Sensitization to Chemotherapy: SIK2 inhibitors like ARN-3236 have been shown to sensitize ovarian cancer cells and xenografts to conventional chemotherapeutics such as paclitaxel and carboplatin.[2][12][16] This synergy is achieved by exacerbating mitotic catastrophe and enhancing DNA damage.[2][12] Furthermore, SIK2 inhibition can synergistically enhance the activity of PARP inhibitors in ovarian and triple-negative breast cancers.[2][17]
-
Metastasis and Motility: In ovarian cancer, SIK2 promotes cell motility and metastasis by phosphorylating myosin light chain kinase (MYLK).[18] Inhibition of SIK2 is therefore expected to reduce the metastatic potential of cancer cells.
Metabolism
SIK2 is a pivotal regulator of glucose and lipid homeostasis, primarily in adipocytes.[7][10][19]
-
Glucose Metabolism: SIK2 knockout in mice leads to impaired glucose tolerance and insulin resistance.[9][10] This is partly due to the downregulation of GLUT4 expression in white adipocytes, which reduces glucose uptake.[9][10] SIK2 inhibition can therefore modulate whole-body glucose metabolism.[9]
-
Lipid Metabolism: SIK2 plays a complex role in lipid metabolism. It can be activated by nutrient deprivation and, in turn, represses the expression of lipogenic genes like Fatty Acid Synthase (FAS) by reducing the nuclear translocation of SREBP-1.[20] However, SIK2 knockout mice also exhibit hypertriglyceridemia due to increased lipolysis.[9][10]
Inflammation and Immunology
SIK2 is a key regulator of macrophage polarization, acting as a molecular switch between pro-inflammatory and anti-inflammatory states.[21][22]
-
Macrophage Polarization: Pharmacological inhibition of SIKs in macrophages promotes an anti-inflammatory M2-like phenotype.[11][21] This is characterized by a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a marked decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][21][23]
-
Mechanism of Action: SIK2 inhibition in myeloid cells modulates Toll-like receptor (TLR) and IL-1R signaling.[16] The increase in IL-10 is driven by the dephosphorylation of CRTC3 and its subsequent translocation to the nucleus to activate CREB-dependent transcription.[11][23] This anti-inflammatory effect suggests that SIK2 inhibitors could be repurposed for treating chronic inflammatory and autoimmune diseases.[4][23]
Pharmacological Inhibitors of SIK2
Several small-molecule inhibitors targeting SIK2 have been developed and are crucial tools for research and potential therapeutics. Their selectivity across the SIK family (SIK1, SIK2, SIK3) is a key characteristic.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Application / Finding |
| ARN-3236 | 21.63 | <1.0 | 6.63 | Orally bioavailable; sensitizes ovarian cancer to paclitaxel; induces anti-inflammatory phenotype in myeloid cells.[13][24] |
| Bosutinib | - | 15.0 | - | FDA-approved pan-kinase inhibitor; potently inhibits SIKs and induces an anti-inflammatory macrophage phenotype.[23][25][26] |
| Dasatinib | <3.0 | <3.0 | 18.0 | FDA-approved kinase inhibitor; potently inhibits SIKs, leading to anti-inflammatory effects on macrophages.[23][27] |
| HG-9-91-01 | - | - | - | Pan-SIK inhibitor used in preclinical studies to demonstrate the role of SIKs in macrophage polarization.[2][11][21] |
Key Experimental Protocols
In Vitro SIK2 Kinase Assay
This protocol outlines a method to measure the enzymatic activity of immunoprecipitated SIK2.
Objective: To quantify the kinase activity of SIK2 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SIK2 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide (e.g., AMARA peptide)
-
[γ-³²P]ATP or ATP (for non-radioactive methods like ADP-Glo)
-
Scintillation counter or luminometer
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysate with an anti-SIK2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate peptide and the SIK2 inhibitor (if testing).
-
Initiate the reaction by adding ATP (e.g., 100 µM ATP with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes.
-
Detection:
-
Radioactive: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid, and measure incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (ADP-Glo): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.[28]
-
Western Blot for Phospho-Protein Analysis
This protocol is for detecting changes in the phosphorylation status of SIK2 substrates like AKT.
Objective: To assess the effect of SIK2 inhibition on downstream signaling pathways.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-SIK2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Treat cells with a SIK2 inhibitor for the desired time. Lyse cells and determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total AKT) to normalize the data.
Cell Viability Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the IC50 of a SIK2 inhibitor on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., SKOv3 ovarian cancer cells)
-
Complete cell culture medium
-
SIK2 inhibitor stock solution
-
MTS or MTT reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the SIK2 inhibitor. Replace the medium with fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Caption: A typical experimental workflow for determining inhibitor IC50 values.
Conclusion and Future Directions
SIK2 is a multifaceted kinase that stands at the crossroads of cancer biology, metabolism, and immunology. The inhibition of SIK2 has demonstrated significant therapeutic potential in preclinical models, particularly in oncology, by inducing cell cycle arrest, promoting apoptosis, and sensitizing tumors to existing therapies.[2][12] Furthermore, the ability of SIK2 inhibitors to reprogram macrophages to an anti-inflammatory phenotype opens exciting possibilities for their use in treating chronic inflammatory diseases.[21][23] Future research should focus on developing more selective SIK2 inhibitors to minimize off-target effects and further elucidating the context-dependent roles of SIK2 in different tissues and disease states. Translating the promising preclinical findings into clinical applications remains a key challenge and a significant opportunity for drug development professionals.
References
- 1. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]
- 6. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 8. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIK2 Is Critical in the Regulation of Lipid Homeostasis and Adipogenesis In Vivo | Diabetes | American Diabetes Association [diabetesjournals.org]
- 10. SIK2 is critical in the regulation of lipid homeostasis and adipogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Salt-inducible kinase 2 regulates mitotic progression and transcription in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salt-inducible Kinase 2 Regulates Mitotic Progression and Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. SIK2 can be activated by deprivation of nutrition and it inhibits expression of lipogenic genes in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deficiency of salt‐inducible kinase 2 (SIK2) promotes immune injury by inhibiting the maturation of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. axonmedchem.com [axonmedchem.com]
- 25. Molecular dynamics simulations of the conformational plasticity in the active pocket of salt-inducible kinase 2 (SIK2) multi-state binding with bosutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
MRIA9: A Potent Pan-SIK Inhibitor for Probing the AMPK-Related Kinase Family
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) superfamily, are crucial regulators of cellular metabolism, cell cycle, and energy homeostasis.[1][2][3] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. MRIA9 is a potent, ATP-competitive, small-molecule inhibitor with pan-SIK activity, targeting SIK1, SIK2, and SIK3.[1][2][3][4] Developed as a highly selective chemical probe, this compound provides a critical tool for dissecting the complex biology of SIKs and exploring their therapeutic potential. This guide details the mechanism of action, selectivity, cellular effects, and key experimental methodologies related to this compound, with a focus on its interaction with the SIK subfamily of AMPK-related kinases.
Introduction
The AMPK Superfamily: Master Regulators of Energy
The AMP-activated protein kinase (AMPK) signaling pathway is a highly conserved, central regulator of cellular and organismal metabolism.[5][6] Activated by stresses that deplete cellular ATP, such as hypoxia or low glucose, AMPK acts to restore energy balance by promoting catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[5][6] The AMPK family is extensive, comprising not only AMPK itself but also a dozen related kinases, including the Salt-Inducible Kinases.
The Salt-Inducible Kinase (SIK) Subfamily
First identified in the adrenal glands of rats on a high-salt diet, the SIK family consists of three serine/threonine kinase isoforms: SIK1, SIK2, and SIK3.[1] As members of the AMPK-related kinase family, they are integral to maintaining cellular and energetic homeostasis.[1][7][8] SIKs have diverse, tissue-specific functions and are involved in processes such as gluconeogenesis, insulin signaling, and cell cycle regulation.[1] Notably, SIK2 is frequently overexpressed in several cancers, including ovarian cancer, where it plays a role in metastasis and cell division.[1][7][8][9]
This compound: A Novel Chemical Probe for SIKs
To clarify the multifaceted roles of SIKs in physiology and disease, potent and selective chemical tools are essential.[2] this compound was developed as a potent and selective pan-SIK inhibitor based on the scaffold of the p21-activated kinase (PAK) inhibitor G-5555.[2][10] It serves as a chemical probe to investigate SIK function in cellular systems, demonstrating high selectivity for SIKs with well-characterized off-targets.[1][2] Its utility has been prominently demonstrated in ovarian cancer models, where it interferes with cell division and sensitizes cancer cells to conventional chemotherapy.[1][11]
This compound: Mechanism of Action and Selectivity Profile
ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the SIK kinase domain to block its catalytic activity.[1][4] This mechanism of action is common for kinase inhibitors and allows for potent and direct suppression of the target's function.
Quantitative Potency and Selectivity
The potency of this compound has been rigorously quantified using both in vitro enzymatic assays and cell-based target engagement assays. The resulting half-maximal inhibitory concentration (IC₅₀) values highlight its potent activity against all three SIK isoforms.
Table 1: this compound Potency against SIK Family Kinases
| Target | In Vitro IC₅₀ (Radiometric Assay) | Cellular IC₅₀ (NanoBRET Assay) |
|---|---|---|
| SIK1 | 55 nM[2][3][12][13] | 516 nM[2][3][4] |
| SIK2 | 48 nM[2][3][12][13] | 180 nM[1][2][3][4] |
| SIK3 | 22 nM[2][3][12][13] | 127 nM[2][3][4][14] |
Off-Target Profile
Kinome-wide selectivity screening revealed that this compound has a well-defined off-target profile, with the most significant off-targets being the p21-activated kinases (PAKs), from which its scaffold was derived.[1][2]
Table 2: this compound Potency against Major Off-Targets
| Off-Target | In Vitro IC₅₀ (Radiometric Assay) |
|---|---|
| PAK1 | 580 nM[2][12] |
| PAK2 | 41 nM[2][12] |
| PAK3 | 140 nM[2][12] |
| KHS1 | 240 nM[12] |
| NLK | 250 nM[12] |
| MAP2K4 | 830 nM[12] |
Cellular Signaling Pathways Modulated by this compound
Inhibition of SIK2-Mediated Pro-Survival Signaling
In ovarian cancer cells, SIK2 promotes tumor growth by activating the PI3K/AKT pathway.[1] SIK2 directly phosphorylates the p85-α regulatory subunit of PI3K, enhancing its activity and leading to the downstream phosphorylation of AKT on Ser473 (pS473).[1] Treatment with this compound abrogates this signaling cascade, reducing levels of p-AKT and inhibiting pro-survival signals.[1][2]
Disruption of Mitosis and Cell Cycle Progression
SIK2, a centrosome-associated kinase, is a critical regulator of the G2/M transition of the cell cycle.[1][7][9] It ensures proper centrosome function and mitotic spindle assembly. Inhibition of SIK2 by this compound leads to severe mitotic defects, including blocked centrosome disjunction, impaired spindle alignment, and spindle mispositioning.[1][7][8][9][11] These disruptions ultimately result in increased chromosomal instability, a hallmark of cancer that can be exploited therapeutically.[1][8]
Key Experimental Protocols
The characterization of this compound and its effects on the SIK/AMPK axis relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) Workflow
This protocol is used to investigate protein-protein interactions in situ, such as the SIK2-KIF18B interaction, and to determine if this interaction is dependent on SIK2 kinase activity.[1]
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or SKOV-3) to 80-90% confluency. Treat with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). Scrape cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation:
-
Quantify protein concentration (e.g., using a BCA assay).
-
Incubate a standardized amount of protein (e.g., 1-2 mg) with a primary antibody against the protein of interest (e.g., anti-SIK2) or a control IgG for 2-4 hours at 4°C with gentle rotation.
-
-
Complex Capture: Add Protein A/G magnetic beads or agarose slurry to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C.
-
Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis. Probe with antibodies against the bait protein (SIK2) and suspected interacting partners (e.g., KIF18B).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of a compound in a cellular environment.[15] It relies on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).
Detailed Protocol:
-
Cell Culture and Treatment: Harvest cultured cells and resuspend them in a suitable buffer like PBS. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 10 µM). Incubate at 37°C for 1 hour to allow for compound entry and binding.[15]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step at room temperature.[15]
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.[16]
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of soluble SIK2 remaining at each temperature point for both DMSO and this compound-treated samples via Western blot. A positive result is indicated by more soluble SIK2 remaining at higher temperatures in the this compound-treated samples compared to the control.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound. It is often considered the gold standard for determining in vitro IC₅₀ values.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer suitable for SIK2 (e.g., containing Tris-HCl, MgCl₂, and DTT).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further into the reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the purified recombinant SIK2 enzyme, a known peptide substrate, and the diluted this compound or DMSO control.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture, which includes "cold" ATP and radiolabeled [γ-³³P]ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Applications in Research and Drug Development
This compound's well-characterized potency and selectivity make it an invaluable tool for the scientific community.
-
Dissecting SIK Biology: As a chemical probe, this compound allows for the acute, reversible inhibition of SIK kinases, enabling researchers to delineate their specific roles in complex signaling networks without the confounding variables of genetic knockdown, which can induce compensatory mechanisms.[1]
-
Target Validation: The cellular effects of this compound, such as inducing mitotic defects and sensitizing cells to paclitaxel, validate SIK2 as a viable therapeutic target in ovarian cancer.[1][10][17]
-
Therapeutic Strategy Development: Studies using this compound suggest that combining SIK inhibitors with taxane-based chemotherapy could be a promising strategy to overcome paclitaxel resistance in ovarian cancer patients.[1][7][8][10] this compound provides a chemical scaffold for the development of next-generation, clinical-grade SIK inhibitors.
Conclusion
This compound is a state-of-the-art chemical probe that provides potent and selective inhibition of the SIK subfamily of AMPK-related kinases. Through its application, significant insights have been gained into the role of SIK2 in cell cycle control and PI3K/AKT signaling, particularly in the context of ovarian cancer. The detailed characterization of its potency, selectivity, and cellular effects, combined with robust experimental protocols, establishes this compound as an essential tool for researchers and drug developers aiming to further understand and target the AMPK signaling network.
References
- 1. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | dual SIK/PAK inhibitor | Probechem Biochemicals [probechem.com]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for the Combined Use of MRIA9 and Paclitaxel in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the novel small-molecule inhibitor MRIA9 in combination with the established chemotherapeutic agent paclitaxel for preclinical research in ovarian cancer. This compound is a potent, ATP-competitive pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) 2/3 inhibitor[1]. SIK2, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is frequently overexpressed in ovarian cancer and has been implicated in promoting the proliferation of metastases[2][3]. Mechanistically, SIK2 plays a crucial role in the G2/M transition of the cell cycle by regulating centrosome function[2][3].
Paclitaxel, a taxane-based drug, is a standard-of-care chemotherapy for ovarian cancer that functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death[4][5]. However, resistance to paclitaxel is a significant clinical challenge[2][3]. Preclinical studies have demonstrated that the inhibition of SIK2 by this compound sensitizes ovarian cancer cells to paclitaxel, suggesting a promising combination therapy to overcome resistance[2][6]. This compound achieves this by impeding centrosome function, causing mitotic spindle mispositioning, and increasing chromosomal instability, which synergizes with the mitotic disruption caused by paclitaxel to enhance apoptosis[1][2].
These notes offer detailed protocols for in vitro experiments, quantitative data from key studies, and visual representations of the underlying mechanisms and experimental workflows to facilitate further investigation into this promising therapeutic strategy.
Mechanism of Action and Synergy
The combination of this compound and paclitaxel leverages a synergistic attack on the mitotic machinery of cancer cells.
-
This compound's Role: this compound inhibits SIK2, a kinase that facilitates centrosome separation during the G2 phase of the cell cycle. This inhibition leads to blocked centrosome disjunction, impaired centrosome alignment, and spindle mispositioning during mitosis[2][7].
-
Paclitaxel's Role: Paclitaxel stabilizes microtubules, which are essential components of the mitotic spindle. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest[4][5][8].
-
Synergistic Effect: By disrupting two distinct but critical aspects of mitosis, the combination of this compound and paclitaxel induces a level of mitotic catastrophe that is significantly greater than either agent alone. This enhanced effect leads to increased apoptosis and a greater reduction in tumor cell survival, particularly in paclitaxel-resistant models[2].
Signaling Pathway
Caption: Synergistic mechanism of this compound and paclitaxel leading to apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative results from key in vitro studies on the combination of this compound and paclitaxel in ovarian cancer cell lines (SKOV-3 and OVCAR-3) and patient-derived 3D-spheroids.
Table 1: Apoptosis Induction in OVCAR-3 Cells
| Treatment | Apoptosis (%) after 24h | Apoptosis (%) after 48h |
| Paclitaxel (0.5 nM) | 27% | 40% |
| Paclitaxel (0.5 nM) + this compound (0.5 µM) | 40% | Significantly increased |
Data extracted from a study on OVCAR-3 cells pre-treated with 0.5 µM this compound for three weeks followed by the addition of paclitaxel[2].
Table 2: Colony Formation in SKOV-3 Cells
| Treatment | Number of Colonies |
| Paclitaxel (0.5 nM) + DMSO | 100 |
| Paclitaxel (0.5 nM) + this compound (0.5 µM) | 22 |
SKOV-3 cells were treated with paclitaxel for 48 hours, followed by a two-week incubation with this compound[2].
Table 3: Spheroid Diameter Reduction in SKOV-3 3D Cultures
| Treatment | Spheroid Diameter (µm) at Day 9 |
| Control (untreated) | 226 |
| Paclitaxel (2 nM) | 292 |
| Paclitaxel (2 nM) + this compound (5 µM) | 93 |
SKOV-3 spheroids were treated with this compound and paclitaxel in combination[2].
Table 4: Spheroid Diameter Reduction in Patient-Derived 3D Cultures
| Treatment | Spheroid Diameter (µm) at Day 6 |
| Paclitaxel (10 nM) | 240 |
| Paclitaxel (10 nM) + this compound (5 µM) | 80 |
3D spheroids from primary patient tumor cells were treated with this compound for 48 hours, followed by the addition of paclitaxel for 6 days[2].
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergy between this compound and paclitaxel.
Protocol 1: Long-Term Colony Formation Assay
This assay evaluates the long-term survival and proliferative capacity of cancer cells after treatment.
Materials:
-
SKOV-3 ovarian cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Coomassie Brilliant Blue staining solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed SKOV-3 cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.
-
Treat the cells with a low dose of paclitaxel (e.g., 0.5 nM) for 48 hours.
-
After 48 hours, carefully aspirate the medium, wash the cells once with PBS.
-
Add fresh complete medium containing either this compound (e.g., 0.5 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate the plates for two weeks, replacing the medium with the respective treatments every 3-4 days.
-
After two weeks, aspirate the medium, wash the colonies gently with PBS.
-
Fix the colonies with methanol for 15 minutes at room temperature.
-
Stain the colonies with Coomassie Brilliant Blue solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
Experimental Workflow: Colony Formation Assay
Caption: Step-by-step workflow for the colony formation assay.
Protocol 2: 3D Spheroid Growth Assay
This assay models the three-dimensional growth of tumors and is more representative of the in vivo environment.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3) or patient-derived tumor cells
-
Ultra-low attachment round-bottom 96-well plates
-
Complete culture medium
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Seed cells in ultra-low attachment plates at a density that promotes the formation of a single spheroid per well (e.g., 1000-5000 cells/well).
-
Allow spheroids to form and grow for 3-4 days.
-
For patient-derived spheroids, a pre-treatment with this compound (e.g., 1 µM and 5 µM) for 48 hours may be performed[2].
-
Add paclitaxel (e.g., 2 nM for SKOV-3, 5-10 nM for patient-derived) and this compound (if not pre-treated) to the spheroid cultures. Include single-agent and vehicle controls.
-
Monitor spheroid growth over time (e.g., 6-9 days) by capturing images every 2-3 days.
-
Measure the diameter of the spheroids using image analysis software.
-
At the end of the experiment, spheroids can be collected for further analysis, such as live/dead staining (e.g., Calcein-AM/Propidium Iodide) or immunohistochemistry.
Experimental Workflow: 3D Spheroid Assay
Caption: General workflow for assessing spheroid growth in 3D culture.
Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.
Materials:
-
OVCAR-3 ovarian cancer cells
-
Complete culture medium
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture OVCAR-3 cells under the desired treatment conditions. For example, pre-treat with this compound (e.g., 0.5 µM) for an extended period (e.g., three weeks) to model acquired resistance, followed by the addition of low-dose paclitaxel (e.g., 0.25 nM, 0.5 nM)[2].
-
Harvest the cells at specified time points (e.g., 24 and 48 hours after paclitaxel addition).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis (Annexin V-positive, 7-AAD-positive), and necrosis.
Conclusion
The combination of this compound and paclitaxel represents a rational and promising strategy for treating ovarian cancer, particularly in the context of paclitaxel resistance. The data strongly suggest that this compound can re-sensitize resistant cells to paclitaxel-induced apoptosis. The protocols and data presented here provide a solid foundation for researchers to further explore the therapeutic potential of this combination in various preclinical models of ovarian cancer. Future studies could investigate the in vivo efficacy of this combination, explore optimal dosing and scheduling, and identify biomarkers that predict sensitivity to this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRIA9 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRIA9 is a potent and selective ATP-competitive chemical probe that functions as a pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) and p21-Activated Kinases (PAK2 and PAK3).[1] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of energy homeostasis and metabolic stress.[2][3] Dysregulation of SIK activity has been implicated in various diseases, including cancer.[3][4] this compound has emerged as a valuable tool for investigating the cellular functions of SIKs and for assessing their therapeutic potential.[5] Notably, it has been shown to impede centrosome function, cause mitotic spindle mispositioning in ovarian cancer cell lines, and sensitize these cells to paclitaxel treatment.[1][5][6]
These application notes provide detailed protocols and concentration guidelines for the use of this compound in various in vitro cell-based assays, enabling researchers to effectively probe SIK and PAK signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and cell-based potency of this compound against its primary targets.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | Assay Type | IC50 Value | Reference |
| SIK1 | Radiometric | 55 nM | [2][7] |
| SIK2 | Radiometric | 48 nM | [2][7] |
| SIK3 | Radiometric | 22 nM | [2][7] |
| PAK1 | In Vitro | 580 nM | [2][7] |
| PAK2 | In Vitro | 41 nM | [1][7] |
| PAK3 | In Vitro | 140 nM | [1][7] |
Table 2: Cellular Target Engagement of this compound (NanoBRET Assay in HEK293T cells)
| Target | IC50 Value | Reference |
| SIK1 | 516 nM | [1][2] |
| SIK2 | 180 nM | [1][2][5] |
| SIK3 | 127 nM | [1][2] |
Signaling Pathway
This compound primarily targets the SIK family of kinases, which are involved in several signaling pathways, including the PI3K/AKT/mTOR pathway. Inhibition of SIK2 by this compound can lead to a reduction in the phosphorylation of AKT at Ser473, thereby modulating this critical cell survival and proliferation pathway.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Experimental Use of MRIA9 in 3D-Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRIA9 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] SIK2 is frequently overexpressed in several cancers, including ovarian cancer, where it plays a crucial role in promoting the proliferation of metastases and regulating the G2/M transition of the cell cycle.[1][3] Notably, depletion of SIK2 has been shown to sensitize ovarian cancer cells to paclitaxel-based chemotherapy.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound in 3D-spheroid cultures of ovarian cancer cell lines. The provided methodologies focus on assessing the synergistic effects of this compound with paclitaxel, a standard chemotherapeutic agent, in a more physiologically relevant in vitro model system.[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of SIK2.[5] Inhibition of SIK2 by this compound disrupts critical mitotic processes, leading to:
-
Blocked Centrosome Disjunction: this compound treatment impedes the separation of centrosomes during the G2/M transition.[1][3]
-
Impaired Centrosome Alignment and Spindle Mispositioning: The inhibition of SIK2 leads to improper alignment of the mitotic spindle.[1][3]
-
Increased Chromosomal Instability: The disruption of normal mitotic progression results in an increased rate of chromosomal instability.[1][3]
These cellular effects ultimately sensitize cancer cells to the cytotoxic effects of microtubule-stabilizing agents like paclitaxel, leading to enhanced apoptosis.[3][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Kinase | In Vitro IC50 (nM) (radiometric assay) | Cellular IC50 (nM) (NanoBRET™ assay) |
| SIK1 | 55 | 516 |
| SIK2 | 48 | 180 |
| SIK3 | 22 | 127 |
Table 2: Effect of this compound and Paclitaxel Combination on Ovarian Cancer Spheroid Size
| Treatment Group | Cell Line | Spheroid Diameter Reduction (Compared to single agent) |
| 1 µM this compound + 5 nM Paclitaxel | Patient-derived | Significant |
| 5 µM this compound + 5 nM Paclitaxel | Patient-derived | Significant |
| 1 µM this compound + 10 nM Paclitaxel | Patient-derived | Significant |
| 5 µM this compound + 10 nM Paclitaxel | Patient-derived | Most prominent reduction |
Experimental Protocols
Protocol 1: Generation of Ovarian Cancer 3D Spheroids
This protocol describes the generation of 3D spheroids from SKOV-3 or OVCAR-3 ovarian cancer cell lines using the ultra-low attachment (ULA) plate method.[4][6]
Materials:
-
SKOV-3 or OVCAR-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
Procedure:
-
Culture SKOV-3 or OVCAR-3 cells in a T75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Ensure cell viability is >90%.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 250 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[7]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
Protocol 2: Combination Treatment with this compound and Paclitaxel
This protocol outlines the sequential treatment of established 3D spheroids with this compound and paclitaxel.[5]
Materials:
-
Established 3D spheroids (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3-4 days of spheroid formation, pre-treat the spheroids with this compound.
-
Prepare working solutions of this compound in complete culture medium at final concentrations of 1 µM and 5 µM.
-
Carefully remove 100 µL of the old medium from each well and replace it with 100 µL of the this compound working solution.
-
Incubate the spheroids with this compound for 48 hours.
-
Following the 48-hour pre-treatment, add paclitaxel to the wells.
-
Prepare working solutions of paclitaxel in complete culture medium to achieve final concentrations of 5 nM and 10 nM in the wells (final volume 200 µL).
-
Add the appropriate volume of the paclitaxel working solution to the corresponding wells.
-
Incubate the spheroids with the combination treatment for 6 days.
-
Monitor the spheroids daily and measure their diameter using a microscope with a calibrated eyepiece or image analysis software.
Protocol 3: Live/Dead Viability Staining of 3D Spheroids
This protocol describes a method to assess the viability of cells within the 3D spheroids using Calcein-AM (for live cells) and Propidium Iodide (for dead cells).[7][8]
Materials:
-
Treated 3D spheroids
-
Calcein-AM stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a staining solution by diluting Calcein-AM to a final concentration of 2 µM and Propidium Iodide to a final concentration of 5 µg/mL in PBS.
-
Carefully remove 100 µL of the culture medium from each well containing a spheroid.
-
Gently wash the spheroids by adding 100 µL of PBS and then removing it. Be careful not to aspirate the spheroids.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for Calcein-AM (Excitation/Emission: ~495/~515 nm, green) and Propidium Iodide (Excitation/Emission: ~535/~617 nm, red).
Protocol 4: Immunofluorescence Staining for Apoptosis
This protocol details the staining of spheroids for cleaved Caspase-3, a marker of apoptosis, followed by nuclear counterstaining.[9]
Materials:
-
Treated 3D spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-cleaved Caspase-3
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
PBS
Procedure:
-
Fixation: Carefully transfer spheroids to a microcentrifuge tube. Wash once with PBS. Fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the fixed spheroids three times with PBS. Permeabilize with permeabilization buffer for 20 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate spheroids with the primary anti-cleaved Caspase-3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the spheroids three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Counterstain with DAPI or Hoechst stain for 15 minutes.
-
Imaging: Wash three times with PBS. Mount the spheroids on a slide and image using a confocal or fluorescence microscope.
Visualizations
SIK2 Signaling Pathway in Mitosis
Caption: SIK2's role in mitosis and sensitization by this compound and Paclitaxel.
Experimental Workflow for this compound and Paclitaxel Co-treatment
Caption: Workflow for evaluating this compound and Paclitaxel in 3D spheroids.
References
- 1. synentec.com [synentec.com]
- 2. mdpi.com [mdpi.com]
- 3. Paclitaxel resistance and multicellular spheroid formation are induced by kallikrein-related peptidase 4 in serous ovarian cancer cells in an ascites mimicking microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inventia.life [inventia.life]
- 9. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells Using MRIA9
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRIA9 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), with pan-SIK activity. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related kinase family and play crucial roles in cellular metabolism and energy homeostasis.[1] Notably, SIK2 is frequently overexpressed in various cancers, including ovarian cancer, where it is implicated in promoting metastasis and proliferation.[1] this compound exerts its anti-cancer effects by inhibiting SIK2, leading to mitotic disruption and subsequent induction of apoptosis.[1] Furthermore, this compound has been shown to synergize with conventional chemotherapeutic agents like paclitaxel, enhancing their efficacy in eliminating cancer cells.[2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer cell apoptosis research.
Mechanism of Action
This compound primarily targets SIK2, a kinase involved in the regulation of the G2/M transition of the cell cycle.[1] Inhibition of SIK2 by this compound disrupts centrosome function, leading to impaired centrosome alignment and spindle mispositioning during mitosis.[1] This interference with the mitotic process results in chromosomal instability and ultimately triggers apoptosis, or programmed cell death. In ovarian cancer cells, the combination of this compound with paclitaxel has been observed to significantly enhance apoptosis.[1][2] This synergistic effect is associated with the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic signaling pathways.[2]
Data Presentation
This compound Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| SIK1 | 516 |
| SIK2 | 180 |
| SIK3 | 127 |
In vitro IC50 values for this compound against SIK family kinases.
Apoptosis Induction in Ovarian Cancer Cells
Caspase-3/7 Activation in SKOV-3 Cells (48h treatment)
| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| This compound (1 µM) | 1.5 |
| This compound (5 µM) | 2.2 |
| Paclitaxel (1 nM) + this compound (1 µM) | 2.9 |
| Paclitaxel (1 nM) + this compound (5 µM) | 7.6 |
Data summarized from Raab et al. (2021).[2]
Apoptosis in OVCAR-3 Cells (Long-term this compound followed by Paclitaxel)
| Treatment | % Total Apoptosis (24h) | % Total Apoptosis (48h) |
| Control | ~5% | ~7% |
| This compound (0.5 µM) | ~8% | ~10% |
| Paclitaxel (0.25 nM) | ~10% | ~15% |
| This compound (0.5 µM) + Paclitaxel (0.25 nM) | ~25% | ~35% |
| Paclitaxel (0.5 nM) | ~12% | ~18% |
| This compound (0.5 µM) + Paclitaxel (0.5 nM) | ~30% | ~45% |
Data estimated from graphical representations in Raab et al. (2021).[2]
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: MRIA9 in Paclitaxel Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian cancer. However, the development of paclitaxel resistance remains a significant clinical challenge, often leading to treatment failure and disease relapse.[1][2][3] Emerging research has identified the small-molecule inhibitor MRIA9 as a promising agent to overcome paclitaxel resistance.[1][2] this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] SIK2 is frequently overexpressed in cancers like ovarian cancer and has been implicated in promoting tumor progression and metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in paclitaxel resistance studies.
Mechanism of Action: SIK2 Inhibition by this compound
This compound exerts its effects by targeting SIK2, which plays a crucial role in cell cycle regulation, particularly the G2/M transition.[1][2][4] Inhibition of SIK2 by this compound disrupts critical mitotic processes, leading to increased chromosomal instability and ultimately sensitizing cancer cells to paclitaxel.[1][4][5] The mechanism involves:
-
Interference with Centrosome Function: this compound-mediated SIK2 inhibition blocks centrosome disjunction and impairs centrosome alignment during mitosis.[1][4][5]
-
Spindle Mispositioning: The compound causes mitotic spindle mispositioning, leading to errors in chromosome segregation.[1][4][5]
-
Induction of Apoptosis: By disrupting mitotic integrity, this compound, especially in combination with paclitaxel, significantly enhances programmed cell death (apoptosis) in cancer cells.[1][2]
This multi-faceted disruption of the cell division process counteracts the resistance mechanisms that cancer cells employ against paclitaxel.
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in paclitaxel resistance studies based on published data.
Table 1: Effect of this compound on Apoptosis in Combination with Paclitaxel
| Cell Line | Treatment | Apoptosis Rate (%) |
| Ovarian Cancer Cells | 0.5 nM Paclitaxel | 27% |
| Ovarian Cancer Cells | 0.5 nM Paclitaxel + this compound | 40% (after 24h) |
| Ovarian Cancer Cells | 0.5 nM Paclitaxel | 40% |
| Ovarian Cancer Cells | 0.5 nM Paclitaxel + this compound | 58% (after 48h) |
Data extracted from studies on ovarian cancer cell lines.[2]
Table 2: Effect of this compound on Nuclear-Centrosome Uncoupling
| Condition | Treatment | Nuclear-Centrosome Distance (µm) |
| Control Cells | siRNA Control | 1.324 |
| SIK2 Depleted Cells | siRNA SIK2#1 | 4.434 |
| SIK2 Inhibited Cells | 1 µM this compound | 7.703 |
This data demonstrates that this compound-dependent inhibition of SIK2 leads to a significant increase in nuclear-centrosome uncoupling, indicative of mitotic disruption.[2]
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy of this compound in overcoming paclitaxel resistance.
Protocol 1: 3D Spheroid Culture and Viability Assay
This protocol is designed to evaluate the synergistic effect of this compound and paclitaxel in a 3D tumor model, which more closely mimics the in vivo tumor environment.[2]
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
Ultra-low attachment round-bottom 96-well plates
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the ovarian cancer cells.
-
Seed 500-1000 cells per well in 100 µL of culture medium into ultra-low attachment 96-well plates.
-
Centrifuge the plates at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate at 37°C, 5% CO2 for 3-4 days to allow spheroid formation.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.5, 1, and 5 µM) and paclitaxel (e.g., 2 nM) in the culture medium.[2]
-
Also, prepare combinations of this compound and paclitaxel. Include vehicle control (DMSO) and single-agent controls.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the treatment medium.
-
Incubate the spheroids for the desired time period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix thoroughly on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Caption: Workflow for 3D Spheroid Viability Assay.
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is used to quantify the expression of key apoptosis-related proteins following treatment.
Materials:
-
Treated 3D spheroids or 2D cell cultures
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Collect cells or spheroids and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Conclusion
This compound represents a novel therapeutic tool for translational studies aimed at overcoming paclitaxel resistance in ovarian and potentially other cancers.[1][2] Its mechanism of action, centered on the inhibition of SIK2 and the subsequent disruption of mitotic processes, provides a clear rationale for its use in combination with paclitaxel-based chemotherapy.[1][2][4] The protocols and data presented here offer a framework for researchers to investigate and validate the potential of this compound in sensitizing cancer cells to conventional therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting SIK2 Phosphorylation Following MRIA9 Inhibition: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation status of Salt-Inducible Kinase 2 (SIK2) in response to treatment with MRIA9, a potent SIK2 inhibitor.
Introduction
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a crucial regulator of cellular metabolism and has been implicated in various disease states, including cancer.[1][2] SIK2 is overexpressed in several cancers, such as ovarian cancer, where it plays a role in promoting the proliferation of metastases.[1] The catalytic activity of SIK2 is, in part, regulated by autophosphorylation. This compound is a novel and selective small-molecule inhibitor of SIK2 that has been shown to effectively block its enzymatic activity.[1][3][4] Monitoring the phosphorylation status of SIK2 is a key method for assessing the efficacy of inhibitors like this compound in cellular models. This protocol details the Western blot procedure to detect SIK2 autophosphorylation at Serine 385 (pS385) following this compound treatment.
Signaling Pathway
This compound directly inhibits the catalytic activity of SIK2. This inhibition prevents the autophosphorylation of SIK2 at serine 385. Downstream, SIK2 has been shown to influence the PI3K/AKT signaling pathway, with SIK2 depletion leading to a reduction in AKT phosphorylation at serine 473.[5]
Caption: SIK2 signaling and inhibition by this compound.
Experimental Workflow
The overall experimental workflow for detecting SIK2 phosphorylation after this compound treatment involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Caption: Western blot workflow for p-SIK2 detection.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on SIK isoforms.
| Kinase | IC50 (nM) |
| SIK1 | 516 ± 5 |
| SIK2 | 180 ± 40 |
| SIK3 | 127 ± 23 |
| Data obtained from NanoBRET assays in HEK293T cells.[6] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Ovarian cancer cell line (e.g., SKOV-3, A2780)[3]
-
This compound Inhibitor
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Kinase Lysis Buffer: 50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.25% sodium deoxycholate; 150 mM NaCl; 1 mM EDTA.[7] Immediately before use, add protease and phosphatase inhibitors (e.g., 1 mM PMSF; 1 mg/mL aprotinin, leupeptin, pepstatin; 1 mM Na3VO4; 1 mM NaF).[7]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl, pH 6.8; 8% SDS; 40% glycerol; 20% β-mercaptoethanol; 0.02% bromophenol blue.
-
SDS-PAGE Gels
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
Cell Culture and Treatment
-
Seed ovarian cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).[3]
Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold kinase lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-SIK2 S385, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with antibodies for total SIK2 and β-Actin.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of SIK2 at Serine 385.[3] The levels of total SIK2 and the loading control (β-Actin) should remain relatively unchanged across treatment groups. A reduction in p-SIK2 (S385) signal with increasing concentrations of this compound indicates successful inhibition of SIK2 catalytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
MRIA9 Off-Target Effects on PAK1-3 Kinases: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the chemical probe MRIA9 on p21-activated kinases (PAKs) 1, 2, and 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive chemical probe designed as a pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][2] It was developed by modifying the structure of G-5555, a known PAK1 inhibitor.[1][3]
Q2: What are the known off-targets of this compound?
Kinome-wide selectivity screening has identified the group I p21-activated kinases (PAK1, PAK2, and PAK3) as the most significant off-targets of this compound.[1][4][5]
Q3: How potent is this compound against PAK1, PAK2, and PAK3?
In vitro assays have determined the IC50 values of this compound against group I PAKs. These values are crucial for designing experiments and interpreting results. The inhibitory activity is most potent against PAK2.
Q4: Is there a negative control compound for this compound?
Yes, MR7 is the recommended negative control for this compound. MR7 has a blocked hinge-binding amine group, which significantly reduces its activity.[1]
Q5: What is the recommended maximum concentration of this compound for cell-based assays to minimize off-target effects?
To minimize the probability of off-target effects in cellular experiments, it is recommended to use a concentration of no higher than 10 µM.[1] Some reviewers suggest an upper limit of 5 µM.[5]
Q6: How can I be sure that the observed cellular phenotype is due to SIK inhibition and not the off-target inhibition of PAKs?
This is a critical consideration. To dissect the specific contributions of SIK versus PAK inhibition, researchers can:
-
Use the more selective SIK inhibitor MR22 , which was designed to eliminate PAK activity.[6] Comparing the results of this compound and MR22 can help attribute phenotypes to SIK inhibition.
-
Perform target knockdown experiments using siRNA or shRNA for SIK isoforms and PAK isoforms to see if the phenotype is replicated.
-
Conduct rescue experiments by overexpressing SIK or PAK kinases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype with this compound treatment. | Off-target effects due to inhibition of PAK1-3, especially at higher concentrations. | 1. Lower the concentration of this compound to the lowest effective dose for SIK inhibition. 2. Compare the phenotype with that induced by the more selective SIK inhibitor, MR22.[6] 3. Validate the phenotype using genetic approaches (siRNA/shRNA) targeting SIKs. |
| Difficulty in distinguishing between SIK and PAK-mediated signaling events. | Overlapping downstream signaling pathways of SIK and PAK kinases. | 1. Use specific downstream markers for SIK and PAK pathways in your western blot analysis. 2. Employ the negative control MR7 to ensure the observed effects are not due to non-specific compound activity.[1] |
| This compound does not inhibit the target in my cell line. | 1. Cell line may have low expression of SIK kinases. 2. Compound degradation. | 1. Confirm SIK1/2/3 expression levels in your cell line via qPCR or western blot. 2. Ensure proper storage and handling of this compound. Prepare fresh stock solutions. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets (SIKs) and main off-targets (PAKs).
| Kinase Target | In Vitro IC50 (nM) - Radiometric Assay | In Cellulo IC50 (nM) - NanoBRET™ Assay |
| SIK1 | 55 | 516 |
| SIK2 | 48 | 180 |
| SIK3 | 22 | 127 |
| PAK1 | 580 | Not Available |
| PAK2 | 41 | Not Available |
| PAK3 | 140 | Not Available |
Data sourced from the Structural Genomics Consortium (SGC).[1]
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against PAK kinases using a radiometric assay format, such as the 33PanQinase® activity assay.
Materials:
-
Recombinant human PAK1, PAK2, or PAK3 enzyme.
-
Kinase buffer.
-
Substrate peptide or protein (e.g., a generic substrate like myelin basic protein or a specific PAK substrate).
-
[γ-³³P]ATP.
-
This compound compound at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the specific PAK enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Target Engagement Assay (NanoBRET™)
This protocol outlines the general steps for measuring the engagement of this compound with SIK kinases in live cells, which can be adapted to investigate off-target engagement if a suitable NanoBRET™ assay for PAKs becomes available.
Materials:
-
HEK293T cells.
-
Plasmid encoding a NanoLuc®-SIK kinase fusion protein.
-
NanoBRET™ tracer.
-
This compound compound at various concentrations.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-SIK kinase fusion plasmid.
-
Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted this compound or DMSO (vehicle control).
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the Nano-Glo® Substrate and analyze the plate on a luminometer, measuring both donor (460 nm) and acceptor (610 nm) emissions.
-
Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway and off-target effects.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound off-target effects.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRIA9 Dosage to Minimize Cell Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of MRIA9, a potent pan-SIK and group I PAK inhibitor. The information provided is designed to help users minimize cell toxicity in their experiments while effectively utilizing this compound as a chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
A1: For cell-based assays, a concentration range of 0.5 µM to 5 µM is commonly used to observe biological effects.[1][2] To minimize the potential for off-target effects, it is recommended to use concentrations at the lower end of this range whenever possible. A concentration of up to 10 µM may be used, but careful evaluation for off-target effects is advised.[3]
Q2: What are the known off-targets of this compound?
A2: The primary known off-targets of this compound are group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1][3] Inhibition of these kinases may contribute to the observed cellular phenotype and should be considered when interpreting experimental results.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.[4]
Q4: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
A4: Treatment with this compound has been shown to induce cell cycle arrest, interfere with mitosis, and promote apoptosis in cancer cells.[1][2][5] Specifically, it can cause defects in centrosome function and mitotic spindle formation.[1] In some ovarian cancer cell lines, this compound has been observed to sensitize cells to treatment with paclitaxel.[1][5]
Q5: At what concentrations does this compound typically induce apoptosis?
A5: In SKOV-3 ovarian cancer cells, this compound has been shown to significantly increase apoptosis at concentrations of 1 µM and 5 µM after 48 hours of treatment.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High cell toxicity observed even at low this compound concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to SIK/PAK inhibition. 3. Compound Degradation: The this compound stock solution may have degraded. | 1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity. Ensure the final solvent concentration is kept at a minimum (ideally <0.5%).[4] 2. Perform a dose-response curve: Determine the IC50 for cell viability to identify a more suitable concentration range for your specific cell line. 3. Prepare a fresh stock solution: Make a new stock solution of this compound from a fresh vial and repeat the experiment. |
| Inconsistent results between experiments. | 1. Cell Seeding Density: Variation in the number of cells seeded can lead to inconsistent results in viability assays. 2. Compound Potency: Repeated freeze-thaw cycles of the stock solution can reduce the potency of this compound. 3. Assay Timing: The duration of drug exposure and the timing of the viability assay can impact the results. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Aliquot stock solutions: Store this compound stock solutions in single-use aliquots to avoid freeze-thaw cycles. 3. Optimize incubation times: Determine the optimal incubation time for your specific cell line and experimental goals. |
| Precipitation of this compound in cell culture medium. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Compound Stability: this compound may be unstable in the culture medium over time. | 1. Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can improve solubility.[4] 2. Sonication: Briefly sonicate the stock solution before dilution.[4] 3. Change media frequently: For long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically.[4] |
| No observable phenotype at expected concentrations. | 1. Cell Line Resistance: The cell line may be resistant to SIK/PAK inhibition. 2. Inactive Compound: The this compound may be inactive due to improper storage or degradation. 3. Sub-optimal Assay Conditions: The assay may not be sensitive enough to detect the expected phenotype. | 1. Use a sensitive cell line: If possible, use a positive control cell line known to be sensitive to SIK inhibitors. 2. Verify compound activity: Test the activity of your this compound stock in a cell-free kinase assay if possible. 3. Optimize your assay: Ensure that your assay parameters (e.g., antibody concentrations for western blotting, incubation times) are optimized. |
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Concentrations (IC50) of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| SIK1 | NanoBRET | 516 | [3] |
| SIK2 | NanoBRET | 180 | [3] |
| SIK3 | NanoBRET | 127 | [3] |
| PAK1 | In vitro kinase assay | 580 | [3] |
| PAK2 | In vitro kinase assay | 41 | [3] |
| PAK3 | In vitro kinase assay | 140 | [3] |
Table 2: Illustrative Dose-Response of this compound on Cell Viability
Disclaimer: The following data is illustrative and intended to provide a general representation of a dose-response to a kinase inhibitor. Actual IC50 values for this compound-induced cytotoxicity will vary depending on the cell line and experimental conditions. Researchers should perform their own dose-response experiments to determine the precise IC50 for their system.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Ovarian Cancer (e.g., SKOV-3) | MTT | 72 | ~ 2.5 - 7.5 |
| Colon Cancer (e.g., HCT116) | CellTiter-Glo | 72 | ~ 5 - 15 |
| Breast Cancer (e.g., MCF7) | Resazurin | 72 | > 10 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 20 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
MRIA9 Technical Support Center: Troubleshooting Insolubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with MRIA9 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous media. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO up to 50 mM.[2][3] For final experimental concentrations, the stock solution should be serially diluted in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control with the same DMSO concentration in your experiments.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?
A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. Here are several troubleshooting steps:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. It is recommended to use a concentration of no higher than 10 µM for cell-based assays.[2]
-
Sonication/Heating: After dilution, brief sonication or gentle warming of the solution can help to redissolve any precipitate.[1] However, be mindful of the temperature sensitivity of your experimental components.
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly decrease its ability to solubilize compounds like this compound.[1] Always use newly opened or properly stored anhydrous DMSO for preparing your stock solution.
-
Two-Step Dilution: Instead of a single large dilution, try a two-step process. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
Q3: Are there any alternative solvents or formulations that can improve the solubility of this compound for in vivo studies?
A3: Yes, for in vivo experiments, co-solvent systems are often necessary. Two protocols have been described:[1]
-
DMSO/Corn Oil: A mixture of 10% DMSO and 90% Corn Oil can be used to achieve a solubility of 5 mg/mL. This preparation may require ultrasonication to achieve a clear solution.[1]
-
DMSO/SBE-β-CD in Saline: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can achieve a solubility of at least 4.5 mg/mL.[1]
It is recommended to prepare these formulations fresh for each use.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO (up to 50 mM).[2][3] |
| Precipitate forms immediately upon diluting DMSO stock into aqueous media. | The final concentration exceeds the aqueous solubility limit of this compound. | Lower the final working concentration of this compound. For cell-based assays, a concentration up to 10 µM is suggested.[2] |
| Solution becomes cloudy or shows precipitation over time. | The compound is coming out of solution at the experimental temperature or due to interactions with components in the media. | - Use sonication or gentle warming to aid dissolution.[1]- Ensure your DMSO is anhydrous.[1]- Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results. | Inconsistent dissolution of this compound leading to variable effective concentrations. | - After preparing the final dilution, visually inspect for any precipitate before adding to your experiment.- Always include a vehicle control with the same final DMSO concentration. |
Quantitative Solubility Data
| Solvent/System | Solubility | Notes | Reference |
| DMSO | up to 50 mM | May require ultrasonication. Use of fresh, anhydrous DMSO is critical. | [1][2][3] |
| 10% DMSO / 90% Corn Oil | 5 mg/mL (10.06 mM) | Requires ultrasonication. Recommended for in vivo use. | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (9.06 mM) | Clear solution. Recommended for in vivo use. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
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Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 496.93 g/mol .[2]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][4]
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Ensure the final DMSO concentration in your experiment is below the tolerance level of your cell line (typically ≤ 0.1%).
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: this compound inhibits SIK and PAK kinases, leading to mitotic defects and apoptosis.
References
Preventing MRIA9 degradation during storage
Welcome to the technical support center for MRIA9, a potent pan-SIK/PAK2/3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the storage and handling of this compound.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve potential issues with this compound stability and activity.
Visual Inspection and Solubility Issues
If you observe any changes in the physical appearance of your solid or dissolved this compound, or if you encounter solubility problems, consult the table below.
| Observation | Potential Cause | Recommended Action |
| Solid this compound | ||
| Color change (discoloration) | Oxidation or photodegradation | Discard the vial and use a fresh, properly stored aliquot. Ensure storage in a dark, dry environment. |
| Clumping or caking | Moisture absorption | Discard the affected vial. Store solid this compound in a desiccator at the recommended temperature. |
| This compound Solution | ||
| Precipitation after thawing | Exceeded solubility limit or solvent evaporation | Warm the solution gently (e.g., 37°C) and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Ensure vials are sealed tightly to prevent solvent evaporation. |
| Cloudiness or haziness | Contamination or degradation | Discard the solution. Prepare a new stock solution using high-purity, anhydrous DMSO. Filter-sterilize the solution if necessary for your application. |
| Color change in solution | Oxidation or reaction with impurities in the solvent | Discard the solution. Use fresh, high-quality DMSO and a new aliquot of solid this compound. |
Troubleshooting Workflow for this compound Degradation
If you suspect degradation of this compound due to unexpected experimental results, follow this workflow to diagnose the issue.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity and identify potential degradation products of this compound. A stability-indicating HPLC method should be able to separate the intact this compound from any degradants.[1][2]
Materials:
-
This compound samples (control and suspected degraded)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a new, trusted lot of this compound in DMSO (Control Sample).
-
Dilute the Control Sample and the suspected degraded this compound sample to a final concentration of 50 µg/mL in the mobile phase starting condition (e.g., 95:5 Water:ACN).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the Control Sample to determine the retention time and peak area of intact this compound.
-
Inject the suspected degraded sample.
-
Compare the chromatograms. Look for:
-
A significant decrease in the peak area of the this compound peak compared to the control.
-
The appearance of new peaks (degradation products).
-
Changes in peak shape (e.g., peak tailing or fronting) which might indicate impurities.
-
-
Protocol 2: Functional Assessment of this compound using an In Vitro SIK2 Kinase Assay
This protocol is to determine the functional activity of this compound by measuring its ability to inhibit the activity of Salt-Inducible Kinase 2 (SIK2). This can be done using a variety of commercial kits (e.g., ADP-Glo™) that measure ATP consumption.
Materials:
-
Recombinant human SIK2 enzyme
-
Kinase substrate (e.g., a specific peptide substrate for SIK2)
-
ATP
-
Kinase reaction buffer
-
This compound samples (control and suspected degraded), serially diluted
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Method:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the SIK2 enzyme and substrate in the kinase reaction buffer.
-
Add this compound: To the wells of a 96-well plate, add 5 µL of your serially diluted this compound samples (both control and suspected degraded). Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
Initiate Kinase Reaction: Add 10 µL of the kinase reaction mix to each well. Then, add 10 µL of ATP solution to all wells to start the reaction.
-
Incubate: Incubate the plate at 30°C for 1 hour.
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value for both the control and suspected degraded samples. A significant increase in the IC50 value for the suspected sample indicates a loss of inhibitory activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Form: this compound is stable as a solid when stored in the dark at -20°C.[2][3] For short-term storage (days to weeks), 0-4°C is also acceptable.[1]
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles.[2][3][4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q2: How many times can I freeze-thaw my this compound stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation.[4] Ideally, you should aliquot your stock solution into single-use volumes after preparation.[2][3]
Q3: My this compound is shipped at ambient temperature. Is it still stable?
A3: Yes, this compound is stable for a few weeks during standard shipping at ambient temperatures.[1] Upon receipt, you should store it under the recommended long-term storage conditions.[1]
Q4: I see precipitation in my this compound vial after thawing. What should I do?
A4: This may be due to the concentration of the solution. You can try gently warming the vial to 37°C and vortexing to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or that the solubility limit has been exceeded. In this case, it is best to prepare a fresh stock solution.
Q5: What are the common causes of this compound degradation?
A5: While specific degradation pathways for this compound are not published, small molecule inhibitors are generally susceptible to:
-
Hydrolysis: Reaction with water, which can be exacerbated by non-neutral pH.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photodegradation: Degradation upon exposure to light. It is recommended to store this compound in the dark.[1][2]
-
Thermolysis: Degradation at elevated temperatures. Always store at the recommended cool temperatures.
Q6: How does this compound degradation affect its mechanism of action?
A6: this compound is an ATP-competitive inhibitor of SIK and PAK kinases. Degradation would likely alter the chemical structure of this compound, preventing it from binding effectively to the ATP-binding pocket of these kinases. This would lead to a loss of its inhibitory function, and the downstream signaling pathways would remain active. The diagram below illustrates the intended mechanism of action of functional this compound.
References
Interpreting Unexpected Results with MRIA9 Negative Control MR7: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers in the fields of cell biology and drug discovery, this technical support center provides a comprehensive guide to interpreting unexpected experimental results obtained with the SIK/PAK inhibitor MRIA9 and its negative control, MR7. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist scientists in navigating potential challenges and ensuring the validity of their findings.
This compound is a potent, ATP-competitive pan-inhibitor of Salt-Inducible Kinases (SIKs) and group I p21-activated kinases (PAKs), playing a crucial role in cancer research, particularly in sensitizing ovarian cancer cells to chemotherapy.[1][2] Its structurally similar negative control, MR7, is designed to be inactive due to a blocked hinge-binding amine, making it an essential tool for validating that the observed effects of this compound are due to on-target activity.[3] However, unexpected activity in a negative control can lead to data misinterpretation. This guide aims to provide a structured approach to troubleshooting such scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound and MR7.
Q1: My negative control, MR7, is showing a biological effect similar to this compound. What could be the cause?
A1: This is a critical observation that requires careful investigation. Several factors could contribute to unexpected activity from a negative control:
-
Compound Purity and Integrity:
-
Contamination: The MR7 compound may have been contaminated with this compound or another active compound.
-
Degradation: Improper storage or handling might lead to the degradation of MR7 into an active form. It is recommended to store both this compound and MR7 as solids in the dark at -20°C and to make aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Off-Target Effects of MR7: While designed to be inactive against SIK/PAK kinases, MR7 could have off-target effects on other cellular components that are independent of the hinge-binding motif. This is a known challenge with chemical probes and their controls.
-
Experimental Artifacts:
-
High Concentrations: Using MR7 at excessively high concentrations may lead to non-specific effects. It is recommended to use this compound and MR7 at a concentration of 1 µM, and generally not exceeding 10 µM in cell-based assays.[4]
-
Assay Interference: The chemical structure of MR7 might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).
-
-
Cell Line Specificity: The unexpected effect might be specific to the cell line being used, potentially due to a unique expression profile of proteins that interact with MR7.
Q2: What are the first troubleshooting steps I should take if MR7 shows activity?
A2: A systematic approach is crucial to identify the source of the unexpected results.
-
Verify Compound Identity and Purity: If possible, confirm the identity and purity of your MR7 stock using analytical methods like LC-MS or NMR.
-
Perform a Dose-Response Curve: Test a range of concentrations for both this compound and MR7. An off-target effect of MR7 might have a different potency (EC50) than the on-target effect of this compound.
-
Use an Orthogonal Control: If available, use a structurally different SIK/PAK inhibitor to see if it recapitulates the effects of this compound. This can help confirm that the phenotype is due to inhibition of the intended target.
-
Review Experimental Protocol: Carefully review your experimental protocol for any potential errors in pipetting, cell seeding, or reagent preparation. Inconsistent cell density can significantly impact results.
-
Check for Assay-Specific Artifacts: For fluorescence-based assays, check for autofluorescence of the compounds at the wavelengths used. For any assay, ensure that the vehicle control (e.g., DMSO) is not causing any effects at the concentration used.
Q3: this compound is not showing the expected effect in my assay. What should I do?
A3: If this compound is inactive, consider the following:
-
Cellular Context: The SIK/PAK pathway may not be active or play a significant role in the cellular process you are studying in your specific cell line.
-
Compound Potency and Stability: Ensure your this compound stock is not degraded. Prepare fresh dilutions from a new aliquot.
-
Assay Conditions:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the intracellular ATP concentration.
-
Target Expression: Confirm that the target kinases (SIK1, SIK2, SIK3, PAK1, PAK2, PAK3) are expressed in your cell line.
-
-
Experimental Design:
-
Time Course: The effect of inhibition might be time-dependent. Consider performing a time-course experiment.
-
Endpoint Measurement: Ensure the chosen readout is a robust and relevant measure of SIK/PAK activity.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound.
Table 1: In Vitro and Cellular Potency of this compound against SIKs
| Kinase Target | In Vitro IC50 (Radiometric Assay) | Cellular IC50 (NanoBRET Assay in HEK293T cells) |
| SIK1 | 55 nM | 516 nM |
| SIK2 | 48 nM | 180 nM |
| SIK3 | 22 nM | 127 nM |
Data sourced from the Structural Genomics Consortium.[3]
Table 2: In Vitro Potency of this compound against Off-Target PAKs
| Kinase Target | In Vitro IC50 |
| PAK1 | 580 nM |
| PAK2 | 41 nM |
| PAK3 | 140 nM |
Data sourced from the Structural Genomics Consortium.[3]
Key Signaling Pathways and Experimental Workflows
Understanding the signaling context is crucial for interpreting experimental results.
SIK Signaling Pathway
Salt-Inducible Kinases (SIKs) are key regulators of metabolic homeostasis and are implicated in cancer.[5][6] They are activated by LKB1 and, in turn, phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription co-activators) and class IIa histone deacetylases (HDACs). Inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, activating downstream gene expression.
Caption: Simplified SIK signaling pathway showing upstream regulators, downstream effectors, and the inhibitory action of this compound.
Logical Workflow for Troubleshooting Unexpected MR7 Activity
This workflow provides a step-by-step guide to diagnosing unexpected activity from the negative control MR7.
References
- 1. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Characterizing MRIA9-Induced Chromosomal Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small-molecule inhibitor MRIA9. The focus is on understanding and characterizing the chromosomal instability induced by this compound through the inhibition of Salt-Inducible Kinase 2 (SIK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, with particular activity against SIK2.[1][2][3] It functions by blocking the catalytic activity of SIK kinases.[4] SIK2 is a kinase involved in regulating the G2/M transition of the cell cycle and maintaining genomic stability.[1][4][5] By inhibiting SIK2, this compound interferes with critical mitotic processes, leading to chromosomal instability.[1][4][5][6]
Q2: My objective is to reduce chromosomal instability. Why is this compound causing it in my experiments?
This is a critical point. This compound is a tool to induce, not mitigate, chromosomal instability. Its mechanism of action is the inhibition of SIK2, a kinase that is essential for maintaining genomic stability.[4][5][6] Therefore, the application of this compound is expected to increase the rate of chromosomal mis-segregation and other mitotic errors. Researchers use this compound to study the consequences of SIK2 inhibition and to explore therapeutic strategies that exploit the resulting genomic instability, often in combination with other drugs.[1][4]
Q3: What are the known off-targets of this compound that could affect my results?
While this compound is a selective SIK inhibitor, it is known to have off-target activity against the p21-activated kinase (PAK) family members PAK1, PAK2, and PAK3.[4][7] When designing experiments, it is crucial to consider that observed phenotypes may be a result of inhibiting both SIK and PAK kinases. For cellular assays, it is recommended to use concentrations that minimize off-target effects, ideally not exceeding 10 µM.[7]
Q4: After treating ovarian cancer cells with this compound, I observe a significant increase in apoptosis, especially when combined with paclitaxel. Is this an expected outcome?
Yes, this is an expected and well-documented effect. This compound-induced inhibition of SIK2 sensitizes ovarian cancer cells to treatment with paclitaxel.[1][4][6] The combination of this compound and paclitaxel leads to a significant increase in apoptosis (programmed cell death) compared to treatment with either agent alone.[2][4] This synergistic effect is a key area of investigation for overcoming paclitaxel resistance in ovarian cancer.[1][4]
Q5: What is the proposed signaling pathway from this compound to chromosomal instability?
The inhibition of SIK2 by this compound disrupts downstream signaling pathways that are crucial for proper mitosis. SIK2, a centrosome kinase, is involved in centrosome disjunction, alignment, and mitotic spindle positioning.[1][3][4][5] By inhibiting SIK2, this compound causes defects in these processes, leading to errors in chromosome segregation and, consequently, chromosomal instability.[4][5] SIK2 is also known to be involved in pathways such as PI3K-AKT-mTOR and the Hippo-Yap pathway.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
Technical Support Center: Addressing Variability in MRIA9 Paclitaxel Sensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRIA9 to enhance paclitaxel sensitivity. Our goal is to help you navigate the potential sources of variability in your experiments and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it sensitize cancer cells to paclitaxel?
This compound is a small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2] SIK2 is a protein that is often overexpressed in certain cancers, including ovarian cancer, and is associated with paclitaxel resistance.[3][4] this compound works by blocking the activity of SIK2, which leads to several cellular effects that enhance paclitaxel's efficacy.[2]
The primary mechanism involves the disruption of mitosis. SIK2 inhibition by this compound interferes with the proper function of centrosomes, leading to defects in mitotic spindle formation and causing spindle mispositioning.[2][5] This disruption increases chromosomal instability and ultimately triggers programmed cell death, or apoptosis, in cancer cells.[2] By inducing this mitotic vulnerability, this compound lowers the threshold for paclitaxel to exert its cytotoxic effects.[2]
Q2: We are observing significant variability in the degree of paclitaxel sensitization with this compound across different ovarian cancer cell lines. What could be the cause?
The most likely cause of this variability is the differential expression levels of SIK2 in the cancer cell lines you are using.[6] Studies have shown that the sensitivity to SIK2 inhibitors is inversely correlated with the endogenous expression level of SIK2.[6] Cell lines with higher levels of SIK2 tend to be more resistant to paclitaxel and, consequently, show a more pronounced sensitization effect when treated with this compound.[3] Conversely, cell lines with low SIK2 expression may already be relatively sensitive to paclitaxel and will exhibit a less dramatic response to this compound co-administration.[6]
Q3: Our results with this compound and paclitaxel are inconsistent between experiments, even with the same cell line. What experimental factors should we consider?
Inconsistent results can arise from several experimental variables. Here are a few key factors to control for:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition. Long-term culture can lead to phenotypic drift and altered protein expression.
-
Drug Stability and Storage: this compound should be stored correctly to maintain its potency. We recommend aliquoting the compound upon receipt and storing it at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5]
-
Treatment Schedule: The timing and sequence of drug administration can significantly impact the outcome. The synergistic effect of this compound and paclitaxel can be schedule-dependent. It is crucial to maintain a consistent and optimized treatment protocol.[2]
-
Assay-Specific Variability: Ensure that the assays used to measure sensitization (e.g., cell viability, apoptosis assays) are performed consistently, with appropriate controls.
Q4: Are there any known off-target effects of this compound that could contribute to variability?
Yes, while this compound is a potent SIK2 inhibitor, it has been shown to have off-target activity against p21-activated kinases (PAK1-3).[2] The expression and activity of these off-target kinases can vary between different cell lines. If these off-targets play a role in paclitaxel sensitivity in a particular cell type, it could contribute to the observed variability in the sensitization effect of this compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no paclitaxel sensitization observed with this compound | 1. Low SIK2 expression in the cell line. 2. Suboptimal concentration of this compound or paclitaxel. 3. Inactive this compound compound. 4. Insufficient treatment duration. | 1. Verify SIK2 expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high SIK2 expression as a positive control. 2. Perform dose-response experiments for both this compound and paclitaxel individually to determine their IC50 values in your cell line. Use a range of concentrations around the IC50 in your combination studies. 3. Ensure proper storage and handling of this compound. If in doubt, obtain a fresh batch of the compound. 4. Optimize the treatment duration. Sensitization effects may be more pronounced with longer incubation times. |
| High background apoptosis in control groups | 1. Cells are overly confluent or stressed. 2. Contamination of cell cultures. 3. Toxicity of the drug vehicle (e.g., DMSO). | 1. Seed cells at a lower density and ensure they are in the logarithmic growth phase before treatment. 2. Regularly test your cell lines for mycoplasma contamination. 3. Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent. |
| Inconsistent synergy calculations (Combination Index) | 1. Inaccurate IC50 determination for single agents. 2. Non-optimal drug ratio in combination experiments. 3. Errors in data analysis. | 1. Carefully determine the IC50 values for this compound and paclitaxel from multiple independent experiments. 2. Test different ratios of the two drugs to find the most synergistic combination. 3. Use validated software like CalcuSyn or CompuSyn for calculating the Combination Index (CI) and ensure data is entered correctly.[3][7] |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound and Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| SKOV-3 | 180 (for SIK2) | 0.7 - 1.8 | [5][8] |
| OVCAR-3 | Not specified | 0.8 - 1.7 | [8] |
| A2780 | Not specified | Not specified | |
| HeyA8 | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions and assays used.
Table 2: Apoptosis Induction by this compound and Paclitaxel Combination in OVCAR-3 Cells
| Treatment | Apoptosis (%) after 24h | Apoptosis (%) after 48h | Reference |
| Control | ~5% | ~5% | [5] |
| 0.5 µM this compound | ~5% | ~10% | [5] |
| 0.5 nM Paclitaxel | ~27% | ~40% | [5] |
| 0.5 µM this compound + 0.5 nM Paclitaxel | ~40% | ~58% | [5] |
Experimental Protocols
1. Western Blot Analysis for SIK2 and PI3K/AKT Pathway Activation
This protocol allows for the semi-quantitative determination of protein expression and phosphorylation status.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat as required.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against SIK2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
2. 3D Spheroid Culture of Ovarian Cancer Cells
This protocol describes a method for generating 3D tumor spheroids, which more closely mimic the in vivo tumor microenvironment.
-
Cell Seeding:
-
Use ultra-low attachment round-bottom 96-well plates.
-
Seed ovarian cancer cells (e.g., SKOV-3, OVCAR-3) at a density of 1,000 to 5,000 cells per well in 100 µL of culture medium.
-
-
Spheroid Formation:
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Spheroids should form within 24-72 hours.
-
-
Treatment and Analysis:
-
Once spheroids have formed, carefully add this compound and/or paclitaxel to the desired final concentrations.
-
Monitor spheroid growth and morphology over time using microscopy.
-
Assess cell viability using assays such as CellTiter-Glo® 3D.[9]
-
3. Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Seed cells at a low density (e.g., 500-1000 cells per well in a 6-well plate).
-
Allow cells to adhere overnight.
-
Treat cells with this compound and/or paclitaxel for a defined period (e.g., 24-48 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).[10]
4. Analysis of Drug Synergy
The combination index (CI) method is a standard approach to quantify drug interactions.
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Perform dose-response experiments for this compound and paclitaxel individually and in combination at a constant ratio.
-
Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the fraction of affected cells at each concentration.
-
Input the dose-effect data into software such as CalcuSyn or CompuSyn.[3][7]
-
The software will calculate the CI value:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizations
Caption: SIK2 signaling pathway and its inhibition by this compound to enhance paclitaxel-induced apoptosis.
Caption: A typical experimental workflow for investigating this compound and paclitaxel synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Use of Immunolabeling to Analyze Stable, Dynamic, and Nascent Microtubules in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Quantification of Microtubule Stability [bio-protocol.org]
- 7. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "DEVELOPMENT OF 3D OVARIAN CANCER SPHEROIDS IN VITRO AND INVESTIGATION " by Amanda Murray [open.clemson.edu]
- 10. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MRIA9 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRIA9. The information is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related family.[1][2] It functions as an ATP-competitive, pan-SIK inhibitor with additional activity against PAK2/3.[3] SIK2 is frequently overexpressed in cancers like ovarian cancer and plays a crucial role in regulating the G2/M transition of the cell cycle.[1][4] By inhibiting SIK2, this compound interferes with centrosome function and separation, leading to mitotic spindle mispositioning and increased chromosomal instability.[1][5]
Q2: Is this compound a standalone cancer therapy?
Currently, this compound is primarily investigated as a combinatorial therapy to overcome resistance to existing chemotherapy agents, particularly paclitaxel in ovarian cancer.[1][2] Its mechanism of inducing mitotic catastrophe sensitizes cancer cells to drugs that target mitosis, like paclitaxel, ultimately leading to programmed cell death (apoptosis).[2][3]
Q3: What are the known off-target effects of this compound?
While this compound is a potent pan-SIK inhibitor, kinome-wide selectivity screening has identified the p21-activated kinase family members 1–3 (PAK1-3) as off-targets.[1] Researchers should consider these off-target effects when interpreting experimental results.
Q4: How can I confirm that this compound is active and inhibiting SIK2 in my experiments?
Successful SIK2 inhibition by this compound can be confirmed through several methods:
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Western Blotting: SIK2 inhibition can lead to reduced phosphorylation of its downstream targets. For instance, in ovarian cancer cells where SIK2 activates the PI3K/AKT pathway, this compound treatment should result in a dose-dependent decrease in AKT phosphorylation (p-AKT Ser473).[1][6]
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Immunofluorescence: A key cellular phenotype of SIK2 inhibition is the prevention of centrosome disjunction during the late G2 phase.[1][3] Cells treated with effective concentrations of this compound will show impaired centrosome alignment and spindle mispositioning during mitosis.[1]
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Phenotypic Analysis: A significant reduction in the mitotic index of a cell population is indicative of this compound-induced G2/M block.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No increased sensitivity to paclitaxel observed after this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit SIK2. 2. Cell Line Specificity: The cell line may not rely on the SIK2 pathway for paclitaxel resistance. 3. Incorrect Timing of Treatment: The timing and duration of this compound and paclitaxel co-treatment may not be optimal. | 1. Perform a dose-response curve with this compound alone to determine the optimal concentration for SIK2 inhibition in your cell line (effective concentrations in studies range from 0.5 µM to 5 µM).[3][4] 2. Confirm SIK2 overexpression in your cell line via Western Blot or qPCR. 3. Experiment with different treatment schedules, such as pre-treating with this compound for 24 hours before adding paclitaxel. |
| High levels of cell death observed with this compound alone. | 1. Concentration Too High: The concentration of this compound may be causing significant cytotoxicity independent of paclitaxel. 2. High SIK2 Dependence: The cancer cell line may be highly dependent on SIK2 for survival. | 1. Lower the concentration of this compound to a level that induces mitotic defects with minimal cell death as a single agent. 2. This may be an interesting finding in itself, suggesting a subset of cancers could be sensitive to SIK2 inhibition alone. |
| Inconsistent results between experiments. | 1. Reagent Instability: this compound stock solutions may have degraded. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug responses. | 1. Prepare fresh stock solutions of this compound and store them at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. 2. Use low-passage number cells for all experiments and maintain consistent cell culture conditions. |
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| IC50 for SIK1 | 516 nM | NanoBRET™ | [3] |
| IC50 for SIK2 | 180 nM | NanoBRET™ | [3] |
| IC50 for SIK3 | 127 nM | NanoBRET™ | [3] |
| Effective Concentration in SKOV3 cells | 0.5-5 µM | Cell Growth Assay | [3] |
| Mitotic Index Reduction (SKOV-3 cells) | From 37.7% to 8% | Microscopic analysis | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay for Paclitaxel Sensitization
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Cell Seeding: Seed cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) or a vehicle control (DMSO).
-
Paclitaxel Co-treatment: After 24 hours of this compound pre-treatment, add a range of paclitaxel concentrations (e.g., 0.1 nM to 100 nM) to the wells.
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Incubation: Incubate the plate for an additional 72 hours.
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Viability Measurement: Assess cell viability using a standard method such as MTT or a commercial kit like CellTiter-Glo®.
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Data Analysis: Calculate the IC50 values for paclitaxel in the presence and absence of this compound to determine the degree of sensitization.
Protocol 2: Western Blot for p-AKT (Ser473)
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Cell Treatment: Plate cells and treat with the desired concentrations of this compound for 24 hours.
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Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p-AKT signal to total AKT or a loading control like β-actin.
Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
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Cell Culture: Grow cells on glass coverslips in a 24-well plate.
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Treatment: Treat cells with an effective concentration of this compound (e.g., 1 µM) for 24-48 hours.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
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Staining: Stain the cells with a primary antibody against α-tubulin (to visualize the spindle) and γ-tubulin (to visualize centrosomes). Follow with fluorescently labeled secondary antibodies. Counterstain the DNA with DAPI.
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Imaging: Mount the coverslips onto microscope slides and visualize them using a fluorescence or confocal microscope.
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Analysis: Quantify the percentage of mitotic cells exhibiting spindle defects, such as misaligned chromosomes or abnormal spindle poles.
Visualizations
Caption: SIK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound-paclitaxel synergy.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
MRIA9 in Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using the small-molecule inhibitor MRIA9 in long-term cell culture experiments. The content is structured to address specific challenges and frequently asked questions related to the application and observed effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small-molecule inhibitor of Salt-Inducible Kinases (SIK), particularly SIK2.[1][2][3] It functions by blocking the kinase activity of SIK2, which is involved in various cellular processes, including cell cycle regulation and energy homeostasis.[1][2][3] While it is a pan-SIK inhibitor, it also shows activity against p21-activated kinases (PAK1-3) at higher concentrations.[1][4]
Q2: What are the recommended concentrations of this compound for cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the desired biological endpoint. For most cell-based assays, a concentration of up to 1 µM is recommended to maintain selectivity for SIK kinases.[1][4] Some studies have used concentrations up to 5 µM to study specific effects.[1][5] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long can I treat my cells with this compound?
Published studies have reported successful long-term experiments with this compound, with treatment durations ranging from 48 hours to three weeks.[1] The stability of the biological effects of this compound over these extended periods suggests its suitability for long-term cell culture studies.
Q4: What are the known downstream effects of SIK2 inhibition by this compound?
Inhibition of SIK2 by this compound has been shown to have several significant downstream effects, particularly in cancer cell lines:
-
Cell Cycle Interference: this compound can block centrosome disjunction, impair centrosome alignment, and cause spindle mispositioning during mitosis.[1][2][6]
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Increased Chromosomal Instability: Prolonged inhibition of SIK2 with this compound can lead to an increase in chromosome number, indicating a role for SIK2 in maintaining genomic stability.[1][2]
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Sensitization to Chemotherapy: this compound treatment has been shown to enhance the sensitivity of ovarian cancer cells to paclitaxel.[1][2]
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Modulation of Signaling Pathways: SIK2 is known to be involved in pathways such as the PI3K/AKT pathway. This compound-dependent inhibition of SIK2 can reduce PI3K/AKT kinase activity.[1][4]
Troubleshooting Guide
Problem 1: I'm observing a significant increase in aneuploidy and chromosomal abnormalities in my cell line after long-term treatment with this compound.
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Is this expected? Yes, this is a documented effect of long-term SIK2 inhibition by this compound.[1][2] SIK2 plays a role in maintaining genomic stability, and its inhibition can lead to increased chromosomal instability.[1][2]
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What can I do?
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Confirm the effect: Perform chromosome spread analysis to quantify the increase in chromosome number compared to untreated control cells.
-
Consider the concentration: If the level of instability is too high for your experimental goals, consider reducing the concentration of this compound.
-
Monitor cell viability: High levels of aneuploidy can lead to cell death. Monitor cell viability using assays like Annexin V/7-AAD staining.
-
Problem 2: My cells are arresting in the G2/M phase of the cell cycle during this compound treatment.
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Is this expected? Yes, SIK2 is a centrosome kinase that regulates the G2/M transition.[1][3] Inhibition of SIK2 by this compound can interfere with mitotic events such as centrosome disjunction and spindle formation, leading to a delay or arrest in the G2/M phase.[1][6]
-
What can I do?
-
Analyze the cell cycle: Use flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle.
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Immunostaining: Stain for markers of mitosis, such as α-tubulin and γ-tubulin, to visualize spindle formation and centrosome location.[1]
-
Problem 3: I am not observing the expected sensitization to paclitaxel with this compound co-treatment.
-
What could be the issue?
-
Sub-optimal concentrations: The synergistic effect of this compound and paclitaxel is dose-dependent. You may need to optimize the concentrations of both compounds for your specific cell line.
-
Treatment schedule: The timing and duration of co-treatment can be critical. Consider different treatment schedules, such as pre-treatment with this compound before adding paclitaxel.
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Cell line specificity: The degree of sensitization can vary between different cell lines.
-
-
How to troubleshoot:
-
Perform a matrix dose-response: Test a range of concentrations of both this compound and paclitaxel to identify the optimal combination.
-
Vary the treatment timing: Experiment with different pre-treatment times and co-incubation periods.
-
Measure apoptosis: Quantify cell death using methods like Annexin V/7-AAD staining to confirm a synergistic apoptotic effect.[1]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) (NanoBRET assay) |
| SIK1 | 516 |
| SIK2 | 180 |
| SIK3 | 127 |
| Data sourced from multiple references.[1][4][7] |
Table 2: Effect of Long-Term this compound Treatment on Chromosome Number in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Mean Chromosome Number |
| SKOV-3 | Untreated | 47.54 |
| SKOV-3 | This compound (long-term) | 76.86 |
| OVCAR-3 | Untreated | 58.83 |
| OVCAR-3 | This compound (long-term) | 71.26 |
| Data extracted from a study on the effects of this compound on ovarian cancer cells.[1] |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
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Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels. Allow cells to adhere and enter logarithmic growth phase.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the final desired working concentration.
-
Treatment: Replace the existing medium with the this compound-containing medium. For long-term experiments, the medium should be changed every 2-3 days with fresh this compound-containing medium to ensure a consistent concentration of the inhibitor.
-
Monitoring: Regularly monitor the cells for morphological changes, viability, and confluence.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis, such as cell cycle analysis, western blotting, or chromosomal spread analysis.
Protocol 2: Chromosomal Spread Analysis
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Cell Treatment: Treat cells with this compound for the desired duration (e.g., several days to weeks).
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Mitotic Arrest: Add a mitotic arresting agent (e.g., colcemid) to the culture medium and incubate for a few hours to enrich the population of cells in metaphase.
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Cell Harvest: Detach the cells from the culture vessel and collect them by centrifugation.
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Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells.
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Fixation: Fix the cells in a freshly prepared solution of methanol and acetic acid (3:1 ratio).
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Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
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Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa or DAPI).
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Microscopy: Visualize and count the chromosomes under a light or fluorescence microscope.
Visualizations
References
- 1. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Cell viability assay issues with MRIA9 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MIRA9 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for MIRA9?
MIRA9 is an experimental small molecule inhibitor designed to target the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. By inhibiting this pathway, MIRA9 is expected to induce apoptosis in cancer cells.
Q2: Why do I see different IC50 values for MIRA9 when using different cell viability assays?
This is a common observation. Different assays measure distinct cellular parameters. For instance, metabolic assays like MTT or XTT measure mitochondrial activity, while an Annexin V/PI assay quantifies apoptosis and necrosis. Discrepancies can arise if MIRA9 affects mitochondrial function independently of its pro-apoptotic effects or if the timing of apoptosis and metabolic shutdown differs.
Q3: My MTT assay results show an increase in signal at low MIRA9 concentrations. Is this expected?
While counterintuitive, some compounds can induce a biphasic or hormetic response, where low doses stimulate a pro-survival or proliferative effect before the expected inhibitory effects appear at higher concentrations. This could be due to off-target effects or the activation of compensatory signaling pathways. It is crucial to test a wide range of concentrations to fully characterize the dose-response curve.
Q4: MIRA9 appears to be precipitating in my cell culture medium. What should I do?
Compound precipitation can lead to inaccurate and non-reproducible results. To address this, you can:
-
Prepare fresh stock solutions: Ensure your MIRA9 stock in DMSO is fully dissolved before diluting it in the culture medium.
-
Check final DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v), as higher concentrations can be toxic and reduce compound solubility.
-
Use a serum-free medium for dilution: Dilute MIRA9 in a serum-free medium before adding it to the wells containing cells and serum-containing medium.
-
Test alternative solvents: If solubility issues persist, consult the compound's data sheet for other recommended solvents.
Troubleshooting Guide
Issue 1: High Background Signal in MTT/XTT Assay
-
Possible Cause 1: MIRA9 directly reduces MTT/XTT.
-
Troubleshooting Step: Set up a control plate without cells. Add MIRA9 at various concentrations to the wells with culture medium and the assay reagent (MTT or XTT). If you observe a color change, it indicates a direct chemical reaction.
-
Solution: Switch to a non-tetrazolium-based assay, such as a CyQUANT (DNA content) or CellTiter-Glo (ATP content) assay, which is less susceptible to chemical interference.
-
-
Possible Cause 2: Microbial Contamination.
-
Troubleshooting Step: Visually inspect your cultures under a microscope for signs of bacterial or fungal contamination.
-
Solution: Discard contaminated cultures and reagents. Ensure aseptic techniques are strictly followed.
-
Issue 2: Inconsistent Results Between Metabolic Assays and Apoptosis Assays
-
Possible Cause: Delayed metabolic shutdown post-apoptosis induction.
-
Troubleshooting Step: Perform a time-course experiment. Treat cells with MIRA9 and measure viability using both an MTT assay and an Annexin V/PI assay at multiple time points (e.g., 12, 24, 48, and 72 hours).
-
Solution: This analysis will reveal the kinetics of apoptosis induction versus metabolic inhibition. The optimal endpoint for each assay may differ.
-
-
Possible Cause: MIRA9 induces senescence or cell cycle arrest, not apoptosis.
-
Troubleshooting Step: Analyze MIRA9-treated cells for markers of senescence (e.g., SA-β-gal staining) or perform cell cycle analysis using propidium iodide staining and flow cytometry.
-
Solution: If senescence or cell cycle arrest is confirmed, metabolic assays may not accurately reflect the cytostatic effect of the compound. Apoptosis assays will correctly show a lack of cell death.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for MIRA9 across different cell lines and assays, illustrating common discrepancies.
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) |
| MCF-7 | MTT | 72 hours | 12.5 |
| XTT | 72 hours | 15.2 | |
| Annexin V/PI | 48 hours | 8.9 | |
| A549 | MTT | 72 hours | 25.8 |
| XTT | 72 hours | 29.1 | |
| Annexin V/PI | 48 hours | 18.4 | |
| HepG2 | MTT | 72 hours | 9.7 |
| XTT | 72 hours | 11.3 | |
| Annexin V/PI | 48 hours | 6.5 |
Visual Guides and Pathways
MIRA9 Signaling Pathway
Caption: Proposed mechanism of MIRA9 targeting the PI3K/Akt survival pathway.
Troubleshooting Workflow for Inconsistent Viability Data
Caption: Decision tree for troubleshooting conflicting cell viability results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of MIRA9 (and vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and calculate cell viability as a percentage.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with MIRA9 for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold 1X PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Validation & Comparative
A Comparative Guide: MRIA9 Efficacy Versus SIK2 siRNA Knockdown in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The targeting of Salt-Inducible Kinase 2 (SIK2), a key regulator of cellular metabolism and cell cycle progression, has emerged as a promising strategy in cancer therapy, particularly in ovarian cancer. Two primary methods for inhibiting SIK2 function in a research setting are the use of the small molecule inhibitor MRIA9 and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Approaches
This compound is an ATP-competitive, pan-Salt-Inducible Kinase (SIK) inhibitor. It also exhibits inhibitory activity against p21-activated kinases 2 and 3 (PAK2/3)[1]. By binding to the ATP pocket of these kinases, this compound prevents their catalytic activity, thereby blocking downstream signaling pathways.
SIK2 siRNA knockdown , on the other hand, operates at the post-transcriptional level. Synthetic siRNA molecules, complementary to the SIK2 messenger RNA (mRNA), are introduced into cells. The cell's natural RNA interference (RNAi) machinery then utilizes the siRNA to specifically target and degrade SIK2 mRNA, leading to a reduction in the synthesis of the SIK2 protein[2].
At a Glance: Key Differences
| Feature | This compound | SIK2 siRNA Knockdown |
| Target | SIK1, SIK2, SIK3, PAK2, PAK3 (protein level) | SIK2 (mRNA level) |
| Mechanism | Reversible, competitive inhibition of kinase activity | Post-transcriptional gene silencing (mRNA degradation) |
| Onset of Action | Rapid | Slower, dependent on mRNA and protein turnover rates |
| Duration of Effect | Dependent on compound half-life and cellular clearance | Can be transient or prolonged depending on experimental design |
| Off-Target Effects | Known off-targets include other SIK family members and PAK kinases. | Potential for "seed" region-mediated off-target mRNA degradation. |
| Delivery | Direct addition to cell culture media | Requires transfection reagents to cross the cell membrane |
Comparative Efficacy in Ovarian Cancer Cell Lines
A key study by Raab et al. (2021) provides a direct comparison of this compound and SIK2 siRNA in the SKOV-3 ovarian cancer cell line. The findings from this study are summarized below.
Impact on Mitotic Progression
Both this compound and SIK2 siRNA were shown to interfere with the G2/M transition of the cell cycle, resulting in a significant reduction in the mitotic index of SKOV-3 cells.
| Treatment | Mitotic Index (%) |
| Control | 37.7 |
| SIK2 siRNA #1 | 14.7 |
| This compound (1 µM) | 16.5 |
| This compound (5 µM) | 8.0 |
| Data from Raab et al. (2021) in synchronized SKOV-3 cells.[3] |
Effects on Centrosome and Spindle Dynamics
A critical function of SIK2 is the regulation of centrosome separation and mitotic spindle formation. Both this compound and SIK2 siRNA induced defects in these processes.
Nuclear-Centrosome Uncoupling (NCU):
| Treatment | Mean Nucleus-Centrosome Distance (µm) |
| siRNA Control | 1.324 |
| SIK2 siRNA #1 | 4.434 |
| This compound (1 µM) | 7.703 |
| Data from Raab et al. (2021) in SKOV-3 cells.[3] |
Spindle Pole-to-Pole Distance:
| Treatment | Mean Pole-to-Pole Distance (µm) |
| siRNA Control | 13.7 |
| SIK2 siRNA #1 | 11.8 |
| This compound (1 µM) | 10.3 |
| This compound (5 µM) | 8.3 |
| Data from Raab et al. (2021) in SKOV-3 cells.[3] |
These results indicate that while both methods effectively replicate the phenotype of SIK2 inhibition, this compound can produce a more pronounced effect on certain cellular processes, such as nuclear-centrosome uncoupling and spindle length reduction, in a dose-dependent manner[3].
Sensitization to Paclitaxel
A significant finding is that both this compound and SIK2 siRNA can sensitize ovarian cancer cells to the chemotherapeutic agent paclitaxel. Studies have shown that the depletion of SIK2 enhances paclitaxel sensitivity[4]. This compound treatment has been demonstrated to increase the efficacy of paclitaxel in eliminating ovarian cancer cells and patient-derived 3D-spheroids[3][5].
Experimental Protocols
SIK2 siRNA Knockdown in SKOV-3 Cells (General Protocol)
This protocol is a generalized procedure based on common laboratory practices.
-
Cell Seeding: Seed SKOV-3 cells in a 6-well plate at a density of 2 x 10^5 cells per well in antibiotic-free growth medium 18-24 hours prior to transfection to achieve 60-80% confluency.
-
siRNA Preparation: In separate tubes, dilute the SIK2 siRNA duplex (e.g., 20-80 pmols) and a non-targeting control siRNA into 100 µL of siRNA transfection medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar) into 100 µL of siRNA transfection medium per transfection.
-
Complex Formation: Add the diluted siRNA solution to the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.
-
Verification of Knockdown: Assess the reduction in SIK2 mRNA or protein levels using RT-qPCR or Western blotting, respectively.
This compound Treatment of SKOV-3 Cells
-
Cell Seeding: Seed SKOV-3 cells in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.
Visualizing the Mechanisms
Caption: Mechanisms of SIK2 inhibition by this compound and siRNA knockdown.
Caption: Experimental workflow for comparing this compound and SIK2 siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and SIK2 siRNA are effective tools for studying the function of SIK2 in cancer cells. The choice between them will depend on the specific experimental goals.
-
This compound offers a rapid and titratable method for inhibiting SIK kinase activity. Its pan-SIK activity may be advantageous for studying the combined roles of SIK family members. However, its off-target effects on PAK kinases should be considered when interpreting results.
-
SIK2 siRNA provides a highly specific method for reducing SIK2 protein levels. This specificity is crucial for attributing observed phenotypes directly to the loss of SIK2. However, the efficiency of knockdown can vary between experiments, and potential off-target effects of the siRNA itself need to be controlled for.
For researchers aiming to quickly probe the consequences of SIK inhibition or to perform dose-response studies, This compound is an excellent choice. For studies requiring high specificity to dissect the unique role of SIK2, SIK2 siRNA knockdown is the more appropriate method. In many cases, using both approaches in parallel can provide the most robust and compelling evidence for the role of SIK2 in a given biological process.
References
- 1. biontex.com [biontex.com]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Validating the On-Target Effects of MRIA9 in HEK293T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe MRIA9, a potent pan-Salt-Inducible Kinase (SIK) and p21-Activated Kinase (PAK) inhibitor, focusing on the validation of its on-target effects in Human Embryonic Kidney (HEK293T) cells. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective assessment of its performance and utility in research.
Introduction to this compound
This compound is an ATP-competitive chemical probe that potently inhibits all three isoforms of the Salt-Inducible Kinase family (SIK1, SIK2, and SIK3) and also targets the group I p21-Activated Kinases (PAK1, PAK2, PAK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and are crucial regulators of metabolic homeostasis and cellular stress responses.[1] Dysregulation of SIK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] this compound has emerged as a valuable tool for elucidating the multifaceted roles of SIKs in cellular processes.[1][3]
On-Target Efficacy and Selectivity in HEK293T Cells
The on-target engagement of this compound within a cellular context has been quantitatively demonstrated in HEK293T cells using the NanoBRET™ Target Engagement assay. This technology allows for the direct measurement of compound binding to a target protein in live cells.
Table 1: this compound Inhibitory Potency (IC50) Across Different Assays
| Target | NanoBRET™ Assay (HEK293T cells) | Radiometric Assay (in vitro) |
| SIK1 | 516 nM[1] | 55 nM[1] |
| SIK2 | 180 nM[1] | 48 nM[1] |
| SIK3 | 127 nM[1] | 22 nM[1] |
While this compound is a potent pan-SIK inhibitor, kinome-wide selectivity screening has identified the group I PAK family as the primary off-targets.[3] For instance, the in vitro IC50 values for PAK1, PAK2, and PAK3 are 580 nM, 41 nM, and 140 nM, respectively.[1] To mitigate off-target effects in cellular assays, a concentration of no higher than 10 µM is recommended.[1]
Comparison with Alternative Validation Methods
The on-target effects of this compound have been validated by comparing its induced phenotypes with those resulting from genetic knockdown of its target kinases.
-
siRNA Knockdown: Studies in ovarian cancer cell lines have shown that this compound treatment replicates the phenotype observed with siRNA-mediated knockdown of SIK2.[1] A key shared phenotype is the displacement of the centrosome from the nucleus, confirming that this compound effectively engages and inhibits SIK2 in a cellular context.[1]
-
Negative Control: A structurally similar but inactive control compound, MR7, has been used to confirm the specificity of this compound. MR7, which has a blocked hinge-binding amine, shows no significant activity in kinase assays and low on-target activity in NanoBRET assays, underscoring that the observed effects of this compound are due to its specific kinase inhibition.[1]
Table 2: Phenotypic Comparison of this compound and SIK2 siRNA in Ovarian Cancer Cells
| Phenotype | This compound Treatment | SIK2 siRNA Knockdown |
| Centrosome Disjunction | Blocked[4] | Similar blockage observed[1] |
| Spindle Mispositioning | Causes mispositioning[4] | Similar phenotype reported[1] |
| Apoptosis | Induces apoptosis[5] | Depletion sensitizes cells to apoptosis[4] |
| Paclitaxel Sensitivity | Enhances sensitivity[4] | Depletion enhances sensitivity[4] |
Downstream Signaling Pathways of SIKs
SIKs are involved in multiple signaling pathways that regulate critical cellular functions. This compound's ability to inhibit SIKs leads to the modulation of these downstream pathways. SIK2, in particular, has been shown to be involved in the PI3K/AKT/mTOR pathway.[3] In ovarian cancer cells, this compound treatment leads to a dose-dependent abrogation of AKT phosphorylation.[1] Other pathways influenced by SIKs include the Hippo-Yap and cAMP-PKA signaling cascades.[3]
Caption: Simplified diagram of the SIK2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: Validating this compound On-Target Effects
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 5. Culture and transfection of HEK293T cells [protocols.io]
A Head-to-Head Comparison of MRIA9 and G-5555 PAK Inhibitor Scaffolds
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor research, p21-activated kinases (PAKs) have emerged as critical targets in various pathologies, including cancer and inflammatory diseases. The development of potent and selective PAK inhibitors is a key objective for therapeutic advancement. This guide provides a detailed comparative analysis of two prominent inhibitor scaffolds: MRIA9 and G-5555, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their research and development efforts.
This compound was developed as a chemical probe with dual activity against Salt-Inducible Kinases (SIKs) and Group I PAKs, building upon the scaffold of the potent Group I PAK inhibitor, G-5555.[1][2][3] This comparison guide delves into their respective biochemical and cellular activities, supported by experimental data, to delineate their profiles as PAK inhibitors.
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and G-5555 against their primary kinase targets. The data is compiled from various biochemical and cellular assays to provide a multi-faceted view of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and G-5555 against Group I PAKs (Radiometric Assay)
| Compound | PAK1 IC₅₀ (nM) | PAK2 IC₅₀ (nM) | PAK3 IC₅₀ (nM) |
| This compound | 580[1] | 41[1] | 140[1] |
| G-5555 | 3.7 (Kᵢ)[4][5] | 11 (Kᵢ)[4][5] | >70% inhibition |
Note: Kᵢ values for G-5555 indicate high affinity for PAK1 and PAK2.
Table 2: Inhibitory Activity of this compound against Salt-Inducible Kinases (SIKs)
| Assay Type | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |
| Radiometric Assay | 55[1] | 48[1] | 22[1] |
| NanoBRET™ Assay | 516[6][7] | 180[6][7] | 127[6][7] |
Table 3: Selectivity Profile of G-5555 against a Panel of Kinases
| Kinase | IC₅₀ (nM) |
| PAK1 | 3.7 (Kᵢ)[4][5] |
| PAK2 | 11[4] |
| SIK2 | 9[4] |
| KHS1 | 10[4] |
| MST4 | 20[4] |
| YSK1 | 34[4] |
| MST3 | 43[4] |
| Lck | 52[4] |
G-5555 demonstrates high selectivity for Group I PAKs, with significant activity also observed against SIK2.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Radiometric Kinase Assay
This biochemical assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PAK1, PAK2, PAK3)
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (this compound or G-5555) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target kinase in live cells.
Objective: To determine the cellular potency (IC₅₀) of an inhibitor.
Materials:
-
HEK293T cells
-
Expression vector encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Test compounds (this compound) dissolved in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-kinase fusion vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cells into a white 384-well plate.
-
Add the NanoBRET™ Tracer and serial dilutions of the test compound to the cells.
-
Incubate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and target engagement.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the IC₅₀ value by plotting the BRET ratio against the logarithm of the compound concentration.
pMEK Cellular Assay
This assay measures the phosphorylation of MEK1, a downstream substrate of PAK, as an indicator of cellular PAK activity.
Objective: To assess the functional inhibition of the PAK signaling pathway in cells.
Materials:
-
Cancer cell line with an active PAK signaling pathway (e.g., H292 NSCLC cells)
-
Test compound (G-5555) dissolved in DMSO
-
Cell lysis buffer
-
Phospho-MEK1 (Ser298) antibody
-
Total MEK1 antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated MEK1 and total MEK1 using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals.
-
Normalize the phospho-MEK1 signal to the total MEK1 signal.
-
Calculate the percentage of inhibition of MEK1 phosphorylation relative to a DMSO control.
-
Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the PAK signaling pathway and a typical experimental workflow for inhibitor profiling.
Caption: Simplified PAK signaling pathway.
Caption: Kinase inhibitor profiling workflow.
Conclusion
This guide provides a comparative overview of the this compound and G-5555 PAK inhibitor scaffolds. G-5555 is a potent and selective Group I PAK inhibitor, while this compound, derived from the G-5555 scaffold, exhibits a dual inhibitory profile against both Group I PAKs and SIKs. The choice between these inhibitors will depend on the specific research question, with G-5555 being more suitable for studies focused on potent and selective PAK inhibition, and this compound offering a tool to investigate the combined effects of PAK and SIK inhibition. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor development.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | dual SIK/PAK inhibitor | Probechem Biochemicals [probechem.com]
MRIA9 Kinome Scan Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of MRIA9, a potent pan-Salt-Inducible Kinase (SIK) inhibitor. The data presented here is intended to assist researchers in evaluating the selectivity of this compound and understanding its potential applications and off-target effects.
Executive Summary
This compound is a chemical probe designed to be a selective inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1] Kinome scan profiling reveals that this compound has excellent selectivity.[2] Its primary off-targets belong to the p21-activated kinase (PAK) family.[2][3][4] This guide summarizes the quantitative data from kinome scans, details the experimental methodologies used for this profiling, and provides diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Kinase Inhibition Data
The selectivity of this compound has been assessed using broad kinome-wide screening assays. The following tables summarize the inhibitory activity of this compound against its intended targets and key off-targets.
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 (nM) |
| SIK1 | Radiometric Assay | 55[1] |
| SIK2 | Radiometric Assay | 48[1] |
| SIK3 | Radiometric Assay | 22[1] |
| SIK1 | NanoBRET Assay | 516[1] |
| SIK2 | NanoBRET Assay | 180[1] |
| SIK3 | NanoBRET Assay | 127[1] |
Table 2: Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 (nM) | % Residual Activity @ 1µM |
| PAK1 | Radiometric Assay | 580[1][5] | 36[6] |
| PAK2 | Radiometric Assay | 41[1][5] | |
| PAK3 | Radiometric Assay | 140[1][5] | |
| MST4 | Radiometric Assay | 45[6] |
Data compiled from multiple sources. The kinome-wide selectivity of this compound was determined against a panel of 443 kinases at a concentration of 1 µM.[2][3][4]
Experimental Protocols
The cross-reactivity profile of this compound was primarily determined using the ³³PanQinase™ activity assay by Reaction Biology.[1][2]
³³PanQinase™ Kinase Assay Protocol
This radiometric assay quantifies the transfer of a ³³P-labeled phosphate from ATP to a kinase-specific substrate.
Materials:
-
ScintiPlate-96 microtiter plates
-
Recombinant protein kinases
-
Kinase-specific substrates
-
[³³P-γ]-ATP
-
Assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Test compound (this compound) in 10% DMSO
-
2% Phosphoric acid (H₃PO₄)
-
0.9% Sodium chloride (NaCl)
Procedure:
-
20 µl of assay buffer is added to the wells of a ScintiPlate microtiter plate.
-
5 µl of the test compound in 10% DMSO (or DMSO alone for control) is added.
-
10 µl of the kinase-specific substrate is added.
-
10 µl of the recombinant protein kinase is added.
-
The reaction is initiated by adding 5 µl of [³³P-γ]-ATP.
-
The plate is mixed on a shaker and incubated for 60 minutes at 30°C.
-
The reaction is stopped by adding 50 µl of 2% H₃PO₄.
-
The plate is washed three times with 200 µl of 0.9% NaCl.
-
The dry plate is read using a scintillation counter to measure the amount of incorporated ³³P.
Visualizations
SIK and PAK Signaling Pathways
The following diagram illustrates the established signaling pathways for Salt-Inducible Kinases (SIKs) and p21-activated kinases (PAKs). SIKs are key regulators in the LKB1-AMPK signaling pathway, while PAKs are downstream effectors of small GTPases like Rac and Cdc42.
Caption: SIK and PAK Signaling Pathways with this compound Inhibition.
Experimental Workflow for Kinome Scan Profiling
The diagram below outlines the general workflow for determining the cross-reactivity profile of a kinase inhibitor like this compound using a radiometric assay.
Caption: Kinome Scan Experimental Workflow.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Compound this compound - EUbOPEN [gateway.eubopen.org]
A Comparative Analysis of the SIK Inhibitors MRIA9 and YKL-05-099: A Guide for Researchers
In the landscape of targeted therapies, the Salt-Inducible Kinases (SIKs) have emerged as critical regulators in a multitude of cellular processes, including inflammation, metabolism, and oncology. This guide provides a detailed comparative analysis of two prominent pan-SIK inhibitors, MRIA9 and YKL-05-099, designed to aid researchers, scientists, and drug development professionals in their evaluation and application of these chemical probes. This document synthesizes available experimental data on their biochemical and cellular activity, selectivity, and in vivo efficacy, presenting it in a clear, comparative format.
Biochemical and Cellular Potency
Both this compound and YKL-05-099 are potent, ATP-competitive inhibitors of the SIK family (SIK1, SIK2, and SIK3). However, their reported potencies vary across different assay formats, highlighting the importance of considering the experimental context when comparing these compounds.
Table 1: Comparison of In Vitro Potency (IC50) of this compound and YKL-05-099 against SIK Isoforms
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Assay Type |
| This compound | 55 | 48 | 22 | Radiometric Assay[1] |
| 516 | 180 | 127 | NanoBRET Assay[1][2] | |
| YKL-05-099 | ~10 | ~40 | ~30 | Competitive Binding Assay[3] |
| - | 40 | - | Enzyme Inhibition Assay[3] |
Note: The differences in IC50 values for this compound between radiometric and NanoBRET assays may reflect the different nature of these assays (enzyme activity vs. cellular target engagement).
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity profile, which dictates its potential for off-target effects. Both this compound and YKL-05-099 have been profiled against large kinase panels, revealing distinct off-target profiles.
Table 2: Off-Target Kinase Profile of this compound and YKL-05-099
| Compound | Primary Off-Targets | Kinase Panel Size | Noteworthy Observations |
| This compound | Group I PAKs (PAK1, PAK2, PAK3)[1][2] | 443 kinases (radiometric assay)[4] | This compound is considered a dual SIK/PAK inhibitor.[5][6] |
| YKL-05-099 | CSF1R, Ephrin receptors, Src family kinases[7][8] | 141 kinases[7] | The inhibition of CSF1R by YKL-05-099 contributes to its uncoupling of bone formation and resorption.[8] |
Cellular and In Vivo Applications and Efficacy
This compound and YKL-05-099 have been utilized in a variety of cellular and preclinical models, demonstrating their utility in probing SIK function and their potential as therapeutic leads in different disease contexts.
Table 3: Summary of Cellular and In Vivo Studies
| Compound | Disease Area/Application | Key Findings | Reference |
| This compound | Ovarian Cancer | Inhibits SIK2, leading to centrosome disjunction failure, mitotic spindle mispositioning, and increased sensitivity to paclitaxel.[4][9][10][11][12] | [4][9][10][11][12] |
| YKL-05-099 | Acute Myeloid Leukemia (AML) | Suppresses MEF2C function, leading to cell-cycle arrest and apoptosis in AML cells. Extends survival in mouse models of AML.[13][14] | [13][14] |
| Inflammation | Potentiates IL-10 production and suppresses pro-inflammatory cytokines (TNFα, IL-6, IL-12p40) in immune cells.[3] | [3] | |
| Osteoporosis | Increases bone formation without increasing bone resorption in a mouse model of postmenopausal osteoporosis.[8] | [8] | |
| Salt-Sensitive Hypertension | Attenuates high blood pressure and prevents kidney damage in a preclinical model.[15][16] | [15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Salt-Inducible Kinases (SIKs) and the inhibitory action of this compound and YKL-05-099.
Caption: General experimental workflow for the characterization of kinase inhibitors like this compound and YKL-05-099.
Experimental Protocols
Detailed, step-by-step protocols are essential for the replication and extension of published findings. While specific buffer compositions and minor procedural details may vary between laboratories, the following sections outline the general methodologies for key experiments cited in the literature for this compound and YKL-05-099.
In Vitro Kinase Assays
1. Radiometric Kinase Assay (for this compound)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-32P]ATP or [γ-33P]ATP to a substrate.[8][17]
-
Materials:
-
Purified recombinant SIK enzyme.
-
Specific peptide or protein substrate for SIK.
-
[γ-32P]ATP or [γ-33P]ATP.
-
Non-radiolabeled ATP.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
This compound at various concentrations.
-
Phosphocellulose paper (e.g., P81).
-
Wash buffer (e.g., phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and this compound in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the radioactivity incorporated into the substrate bound to the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
-
2. Competitive Binding Assay (for YKL-05-099)
This assay measures the ability of an inhibitor to compete with a known ligand for binding to the kinase.
-
Materials:
-
Purified recombinant SIK enzyme.
-
A fluorescently or radiolabeled ligand with known affinity for the SIK ATP binding site.
-
YKL-05-099 at various concentrations.
-
Assay buffer.
-
Plate reader capable of detecting the signal from the labeled ligand.
-
-
Procedure:
-
In a multi-well plate, combine the SIK enzyme and the labeled ligand in the assay buffer.
-
Add YKL-05-099 at a range of concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the signal from the labeled ligand that is bound to the kinase.
-
The signal will decrease as the concentration of YKL-05-099 increases and displaces the labeled ligand.
-
Calculate the percentage of displacement at each concentration and determine the IC50 value.
-
Cellular Assays
1. NanoBRET™ Target Engagement Assay (for this compound)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of target engagement.[1][15][18][19][20][21][22]
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector for the SIK-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET™ tracer specific for SIKs.
-
This compound at various concentrations.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Luminometer.
-
-
Procedure:
-
Transfect HEK293 cells with the SIK-NanoLuc® fusion vector and seed them into a multi-well plate.
-
After 24 hours, treat the cells with the NanoBRET™ tracer and varying concentrations of this compound.
-
Incubate the cells to allow for compound entry and target engagement.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by this compound.
-
Calculate the IC50 value from the dose-response curve.
-
2. 3D Spheroid Assay (for this compound in Ovarian Cancer)
This assay models the three-dimensional growth of cancer cells and is used to assess the efficacy of anti-cancer agents in a more physiologically relevant context.[16][19][23][24]
-
Materials:
-
Ovarian cancer cell line (e.g., SKOV-3).
-
Ultra-low attachment multi-well plates.
-
Cell culture medium.
-
This compound and/or other therapeutic agents (e.g., paclitaxel).
-
Imaging system (e.g., microscope with a camera).
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
-
Procedure:
-
Seed a defined number of ovarian cancer cells into each well of an ultra-low attachment plate.
-
Allow the cells to aggregate and form spheroids over several days.
-
Treat the spheroids with this compound, paclitaxel, or a combination of both at various concentrations.
-
Monitor the growth of the spheroids over time by capturing images and measuring their diameter.
-
At the end of the treatment period, assess the viability of the cells within the spheroids using a cell viability reagent.
-
Analyze the effects of the treatments on spheroid growth and viability.
-
In Vivo Models
1. Ovarian Cancer Xenograft Model (for this compound)
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Ovarian cancer cell line (e.g., SKOV-3).
-
This compound formulated for in vivo administration (e.g., in 10% DMSO and 90% corn oil).[11]
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously or intraperitoneally inject a specific number of ovarian cancer cells into the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (and/or other treatments) to the mice according to a defined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
2. Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model (for YKL-05-099)
PDX models are created by implanting patient tumor cells into immunocompromised mice, providing a more clinically relevant model for testing novel therapies.[2][7][9][18][25]
-
Materials:
-
Highly immunocompromised mice (e.g., NSG mice).
-
Primary AML patient cells.
-
YKL-05-099 formulated for in vivo administration.
-
Flow cytometer for monitoring human AML cell engraftment.
-
-
Procedure:
-
Inject primary AML patient cells intravenously into preconditioned (e.g., irradiated) NSG mice.
-
Monitor the engraftment of human AML cells in the peripheral blood of the mice using flow cytometry for human-specific markers (e.g., hCD45).
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer YKL-05-099 to the mice via the appropriate route and schedule.
-
Monitor the disease progression by measuring the percentage of human AML cells in the peripheral blood and spleen.
-
Monitor the survival of the mice in each treatment group.
-
At the end of the study, collect tissues for further analysis of AML burden and response to treatment.
-
Conclusion
This compound and YKL-05-099 are both valuable chemical probes for the study of SIK biology and hold promise as starting points for the development of novel therapeutics. This compound, with its dual SIK/PAK inhibitory activity, has shown particular utility in the context of ovarian cancer, where it can sensitize cells to conventional chemotherapy. YKL-05-099 has a broader range of demonstrated applications, from AML to inflammatory diseases and osteoporosis, with a notable off-target activity on CSF1R that contributes to its unique bone-anabolic and anti-resorptive effects. The choice between these two inhibitors will depend on the specific research question and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the roles of SIKs in health and disease.
References
- 1. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Kinase Assays | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® TE Intracellular Kinase Assays [promega.in]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 15. YKL-05099 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
- 19. Patient-Derived Ovarian Cancer Spheroids Rely on PI3K-AKT Signaling Addiction for Cancer Stemness and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. protocols.io [protocols.io]
- 22. YKL-05-099 - Wikipedia [en.wikipedia.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Three-Dimensional Modelling of Ovarian Cancer: From Cell Lines to Organoids for Discovery and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to SIK2 Inhibitors: MRIA9 vs. ARN-3236
In the landscape of targeted cancer therapy, Salt-Inducible Kinase 2 (SIK2) has emerged as a promising target, particularly in ovarian cancer.[1][2] SIK2, a member of the AMP-activated protein kinase (AMPK) family, is implicated in crucial cellular processes including cell cycle regulation and metabolic homeostasis.[2][3] Its overexpression in a significant percentage of high-grade serous ovarian cancers has spurred the development of specific inhibitors.[1][4] This guide provides a detailed comparison of two prominent SIK2 inhibitors, MRIA9 and ARN-3236, for researchers and drug development professionals.
Overview of this compound and ARN-3236
This compound is a potent, ATP-competitive, pan-SIK inhibitor that also exhibits activity against PAK2/3.[5] It has been demonstrated to impede centrosome function, leading to mitotic spindle mispositioning and sensitizing ovarian cancer cells to paclitaxel.[5][6]
ARN-3236 is an orally active and highly selective SIK2 inhibitor.[4][7] It has shown efficacy in inhibiting the growth of ovarian cancer cell lines and sensitizing them to paclitaxel in both in vitro and in vivo models.[1][8] ARN-3236 has also been investigated for its potential in treating depression due to its ability to penetrate the blood-brain barrier.[9][10]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ARN-3236 based on available experimental findings.
Table 1: In Vitro Potency (IC50)
| Compound | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Assay Type | Reference |
| This compound | 516 | 180 | 127 | NanoBRET | [3][5] |
| 55 | 48 | 22 | Radiometric | [3] | |
| ARN-3236 | 21.63 | <1 | 6.63 | Cell-free | [4][7] |
Table 2: Off-Target Kinase Inhibition
| Compound | Off-Target Kinases | Potency (IC50) | Reference |
| This compound | PAK1 | 580 nM | [3] |
| PAK2 | 41 nM | [3] | |
| PAK3 | 140 nM | [3] | |
| ARN-3236 | Not specified | - | [8] |
Table 3: Cellular Activity in Ovarian Cancer Models
| Compound | Effect | Cell Lines | Concentration | Reference |
| This compound | Sensitizes to paclitaxel | SKOV-3, patient-derived 3D-spheroids | 1 µM, 5 µM | [6] |
| ARN-3236 | Inhibits cell growth (IC50) | 10 ovarian cancer cell lines | 0.8 - 2.6 µM | [1][4] |
| Sensitizes to paclitaxel | 8 of 10 ovarian cancer cell lines | Not specified | [1][4] |
SIK2 Signaling Pathway and Inhibitor Mechanism
SIK2 plays a pivotal role in regulating cellular processes through various signaling pathways. One of its key functions is the regulation of the cell cycle, particularly mitosis. SIK2 is a centrosome kinase that facilitates centrosome separation during the G2 phase, a critical step for the formation of a bipolar mitotic spindle.[1][6] Inhibition of SIK2 disrupts this process, leading to mitotic arrest and, ultimately, apoptosis in cancer cells. Both this compound and ARN-3236 act as ATP-competitive inhibitors, binding to the ATP pocket of the SIK2 kinase domain and blocking its catalytic activity.[1][6]
Caption: SIK2 signaling pathway and points of inhibition by this compound and ARN-3236.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are crucial for determining the potency (IC50) of inhibitors. A common method is a radiometric assay or a luminescence-based assay like NanoBRET.
-
Reagents and Materials : Recombinant SIK kinases, ATP, kinase buffer, substrate peptide, test compounds (this compound or ARN-3236), and a detection reagent.
-
Procedure :
-
The test compound is serially diluted and incubated with the recombinant SIK kinase in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and a specific substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for a kinase inhibition assay.
Cell-Based Proliferation and Sensitization Assays
These assays evaluate the effect of the inhibitors on cancer cell growth and their ability to enhance the efficacy of other chemotherapeutic agents.
-
Cell Culture : Ovarian cancer cell lines (e.g., SKOV-3, OVCAR8) are cultured under standard conditions.
-
Treatment : Cells are seeded in multi-well plates and treated with varying concentrations of the SIK2 inhibitor (this compound or ARN-3236) alone or in combination with a fixed concentration of paclitaxel.
-
Incubation : Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using assays such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated controls. For combination treatments, synergy is often determined using methods like the Chou-Talalay method.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
MRIA9: A Promising SIK2 Inhibitor for Overcoming Paclitaxel Resistance in Ovarian Cancer
For Immediate Release
A comprehensive analysis of the novel Salt-Inducible Kinase 2 (SIK2) inhibitor, MRIA9, demonstrates its potential as a therapeutic agent in ovarian cancer, particularly in sensitizing cancer cells to the widely used chemotherapeutic drug, paclitaxel. This guide provides an in-depth comparison of this compound's efficacy across various ovarian cancer cell lines, supported by experimental data and detailed protocols for key assays.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of SIK2, a kinase implicated in the progression and chemoresistance of ovarian cancer. Research has shown that this compound effectively disrupts the cell cycle, induces programmed cell death (apoptosis), and, most notably, enhances the cytotoxic effects of paclitaxel in both established ovarian cancer cell lines and patient-derived 3D-spheroid models. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's performance and the methodologies to assess its efficacy.
Efficacy of this compound in Ovarian Cancer Cell Lines
This compound has demonstrated significant activity against various ovarian cancer cell lines. While comprehensive IC50 values for cell viability are not widely published in a comparative format, available studies highlight its effectiveness at specific concentrations, both as a standalone agent and in combination with paclitaxel.
Table 1: Efficacy of this compound as a Single Agent and in Combination with Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | This compound Concentration | Effect as Single Agent | Combination with Paclitaxel | Observed Synergistic Effect |
| SKOV-3 | 1 µM and 5 µM | Reduces mitotic index, impedes centrosome function, and causes mitotic spindle mispositioning.[1] | 2 nM Paclitaxel | Significant reduction in 3D-spheroid growth, particularly with 5 µM this compound.[1] |
| OVCAR-3 | 0.5 µM | Induces apoptosis. | 0.25 nM and 0.5 nM Paclitaxel | Significant increase in apoptosis compared to single-agent treatment.[1] |
| A2780 | 1 µM and 5 µM | Dose-dependent and significant reduction in mitotic indices.[1] | Not explicitly stated | Not explicitly stated |
Mechanism of Action: The SIK2 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting SIK2, a key regulator of mitotic progression. The inhibition of SIK2 by this compound disrupts several critical cellular processes, ultimately leading to cell cycle arrest and apoptosis. This mechanism also underlies its ability to sensitize cancer cells to paclitaxel.
Caption: this compound inhibits SIK2, leading to mitotic disruption and apoptosis.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of this compound in ovarian cancer cell lines.
Caption: Workflow for evaluating this compound efficacy in ovarian cancer cells.
Experimental Protocols
3D Spheroid Culture for Drug Sensitivity Testing
Objective: To assess the effect of this compound on the growth of ovarian cancer cells in a three-dimensional model that mimics in vivo tumor microenvironments.
Methodology:
-
Cell Seeding: Seed ovarian cancer cells (e.g., SKOV-3, OVCAR-3) in ultra-low attachment 96-well plates at a density of 5,000 cells per well in their respective culture media.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for the formation of compact spheroids.
-
Treatment: Prepare serial dilutions of this compound and/or paclitaxel in the culture medium. Carefully remove half of the medium from each well and replace it with the medium containing the treatment compounds.
-
Incubation: Incubate the spheroids with the treatment for a specified period (e.g., 7-10 days). Replace the treatment medium every 2-3 days.
-
Analysis: Monitor spheroid growth by measuring the diameter of the spheroids at regular intervals using an inverted microscope with a calibrated eyepiece or an imaging system. At the end of the experiment, assess cell viability using a viability assay such as the CellTiter-Glo® 3D Cell Viability Assay.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the ability of single ovarian cancer cells to proliferate and form colonies.
Methodology:
-
Cell Seeding: Plate a low density of ovarian cancer cells (e.g., 500-1000 cells) into 6-well plates containing complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, with or without paclitaxel.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until visible colonies are formed. The medium should be changed every 3-4 days.
-
Fixation and Staining:
-
Wash the wells gently with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Stain the fixed colonies with a 0.5% crystal violet solution (in 25% methanol) for 20-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Annexin V Apoptosis Assay
Objective: To quantify the induction of apoptosis in ovarian cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and/or paclitaxel for a specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the cells from the culture medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Conclusion
This compound presents a compelling case as a novel therapeutic agent for ovarian cancer. Its ability to inhibit SIK2, disrupt mitosis, and synergize with paclitaxel offers a promising strategy to overcome chemoresistance, a major challenge in the clinical management of this disease. The experimental protocols provided herein offer a robust framework for further investigation and validation of this compound's efficacy in various ovarian cancer contexts. Further research focusing on a broader range of ovarian cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.
References
MRIA9: A Comparative Analysis of a Dual SIK/PAK Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of MRIA9's performance against alternative Salt-Inducible Kinase (SIK) inhibitors, supported by experimental data.
This compound has emerged as a valuable chemical probe for investigating the roles of Salt-Inducible Kinases (SIKs) in cellular processes, particularly in the context of cancer. As an ATP-competitive inhibitor, this compound demonstrates potent activity against all three SIK isoforms (SIK1, SIK2, and SIK3). However, its utility is nuanced by off-target activity against p21-activated kinases (PAK1-3). This guide provides a comprehensive comparison of the in vitro and currently understood in vivo potential of this compound, alongside alternative SIK inhibitors, to inform strategic decisions in research and drug development.
Performance Comparison: this compound vs. Alternative SIK Inhibitors
The development of SIK inhibitors has led to several compounds with varying degrees of potency and selectivity. This compound, derived from the PAK1 inhibitor G-5555, exhibits potent pan-SIK inhibition. Its primary drawback is the off-target inhibition of PAK1-3, which has been linked to potential cardiotoxicity in vivo.[1] This has spurred the development of more selective inhibitors like MR22, which was engineered from this compound to eliminate PAK activity. Other notable SIK inhibitors include HG-9-91-01 and YKL-05-099, which have been utilized in various preclinical studies.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and its key comparators against SIK isoforms and off-targets.
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | PAK1 IC₅₀ (nM) | PAK2 IC₅₀ (nM) | PAK3 IC₅₀ (nM) | Assay Type | Reference |
| This compound | 55 | 48 | 22 | 580 | 41 | 140 | Radiometric | |
| This compound | 516 | 180 | 127 | - | - | - | NanoBRET | [2] |
| MR22 | 72 | 89 | 18 | >10,000 | >10,000 | >10,000 | Radiometric | [3] |
| G-5555 | - | - | - | Potent PAK1 inhibitor | - | - | - | [4] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | - | - | - | - | [5][6] |
| YKL-05-099 | ~10 | 40 | ~30 | - | - | - | - | [7][8] |
In Vitro Efficacy in Ovarian Cancer Models
This compound has shown significant promise in sensitizing ovarian cancer cells to conventional chemotherapy, particularly paclitaxel. This effect is attributed to the inhibition of SIK2, which plays a crucial role in cell cycle regulation and centrosome function.
Combination Therapy with Paclitaxel
Studies utilizing ovarian cancer cell lines (SKOV-3 and OVCAR-3) and patient-derived 3D spheroids have demonstrated a synergistic effect when combining this compound with paclitaxel. This combination leads to a significant reduction in cell viability, colony formation, and spheroid size, along with a marked increase in apoptosis compared to either agent alone.[2]
| Cell Line/Model | Treatment | Observation | Quantitative Data | Reference |
| SKOV-3 | 0.5 nM Paclitaxel + 0.5 µM this compound | Reduced colony formation | 78% reduction in colonies vs. Paclitaxel alone | [2] |
| SKOV-3 Spheroids | 2 nM Paclitaxel + 5 µM this compound | Substantial reduction in spheroid growth | - | [2] |
| Patient-Derived Spheroids | 10 nM Paclitaxel + 5 µM this compound | Reduced spheroid size and increased cell death | Spheroid size reduced from 240 µm to 80 µm | [2] |
| OVCAR-3 | 0.5 µM this compound + 0.25/0.5 nM Paclitaxel | Significantly induced apoptosis | - | [2] |
In Vivo Potential of this compound and Comparators
To date, there is a notable absence of published in vivo studies specifically evaluating the efficacy of this compound in animal models of ovarian cancer or other malignancies. While the in vitro data strongly suggest a potential therapeutic benefit, particularly in combination with paclitaxel, the translation of these findings to a whole-organism context remains to be demonstrated. The off-target effects of this compound on PAK kinases raise concerns about potential toxicities that would need to be carefully evaluated in any future in vivo experiments.[1]
In contrast, other SIK inhibitors have been investigated in vivo. For instance, YKL-05-099 has been shown to modulate inflammatory responses in mice, suggesting its utility as an in vivo probe for SIK function.[8] The development of highly selective inhibitors like MR22, which lacks the PAK off-target activity of this compound, represents a significant step towards a more viable clinical candidate for which future in vivo studies are anticipated.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz.
SIK2 Signaling in Mitosis and the Effect of this compound
Experimental Workflow: Colony Formation Assay
Experimental Workflow: 3D Spheroid Assay
Detailed Experimental Protocols
Colony Formation Assay
-
Cell Seeding: SKOV-3 ovarian cancer cells are seeded in 6-well plates at a density of 2000 cells per well.[2]
-
Initial Treatment: Cells are treated with 0.5 nM paclitaxel for 48 hours.[2]
-
Wash and Second Treatment: After 48 hours, the medium containing paclitaxel is removed, and the cells are washed. Fresh medium containing either 0.5 µM this compound or DMSO (as a control) is added.[2]
-
Incubation: The cells are incubated for two weeks to allow for colony formation.[2]
-
Fixation and Staining: Colonies are fixed with 70% ethanol and then stained with Coomassie Brilliant Blue.[9]
-
Quantification: The number of colonies in each well is counted.
3D Spheroid Viability Assay
-
Spheroid Formation: SKOV-3 cells are used to generate 3D spheroids, for example, by using the hanging drop method.[9]
-
This compound Treatment: The established spheroids are treated with varying concentrations of this compound (e.g., 1 µM and 5 µM) for 48 hours.[2]
-
Paclitaxel Treatment: Following the pre-treatment with this compound, paclitaxel (e.g., 5 nM and 10 nM) is added to the spheroid cultures.[2]
-
Incubation: The spheroids are incubated for 6 days.[2]
-
Analysis: Spheroid diameters are measured microscopically. Cell viability and apoptosis are assessed using methods such as live/dead immunofluorescence staining.[2]
Conclusion and Future Directions
This compound is a potent pan-SIK inhibitor that has demonstrated significant in vitro potential, particularly in sensitizing ovarian cancer cells to paclitaxel. Its well-defined off-target profile, while a limitation for direct clinical translation, makes it a valuable tool for dissecting the roles of SIK and PAK kinases in cancer biology. The lack of in vivo data for this compound is a critical gap that needs to be addressed to fully understand its therapeutic potential and potential toxicities.
The development of more selective SIK inhibitors, such as MR22, which mitigates the off-target PAK activity of this compound, represents a promising path forward. Future research should focus on conducting rigorous in vivo studies with these next-generation inhibitors to validate the therapeutic hypothesis of SIK inhibition in ovarian and other cancers. Such studies will be crucial in determining whether the compelling in vitro synergy between SIK inhibition and chemotherapy can be translated into meaningful clinical outcomes.
References
- 1. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo screen identifies a SIK inhibitor that induces β cell proliferation through a transient UPR [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. abmole.com [abmole.com]
- 8. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Prudent Disposal Practices for the Chemical Probe MRIA9
For research use only. Not for human or veterinary use.[1]
The proper disposal of the chemical probe MRIA9, a pan-SIK/PAK inhibitor, is critical for maintaining laboratory safety and environmental compliance. While specific disposal protocols for this compound are not explicitly detailed in the available literature, established best practices for the disposal of laboratory research chemicals should be strictly followed. All materials that have come into contact with this compound should be treated as potentially hazardous waste.[2]
Key Properties of this compound
A summary of the physicochemical properties of this compound is provided below. This information is essential for safe handling and for informing disposal decisions in consultation with your institution's Environmental Health and Safety (EHS) department.
| Property | Value |
| CAS Number | 2750707-05-0[1] |
| Molecular Formula | C24H22ClFN6O3[1] |
| Molecular Weight | 496.93 g/mol [1][3] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO up to 50 mM[3][4] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical.[1] |
| Storage Conditions | Solid: Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1] In Solvent: -80°C for up to 6 months; -20°C for up to 1 month.[5] It is recommended to make aliquots to avoid repeated freeze-thaw cycles.[4][5] |
General Disposal Protocol for this compound
The following is a step-by-step guide for the proper disposal of this compound and associated waste. This protocol is based on general principles of laboratory chemical safety.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated PPE (gloves, wipes), and any contaminated labware (e.g., pipette tips, tubes) in a clearly labeled, sealed, and chemically compatible container.[2]
-
Liquid Waste: Collect solutions containing this compound, as well as any solvent used to rinse containers, in a designated hazardous waste container.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
3. Decontamination of "Empty" Containers:
-
Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO).[6]
-
Collect the rinsate as hazardous liquid waste.[6]
-
After triple rinsing and ensuring no visible residue remains, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[6]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is away from incompatible materials.[6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Provide them with all necessary information about the waste, including the chemical name and any available safety information.[6]
Important Note: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down a sink or toilet.[2]
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available in the reviewed literature. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting. Researchers must consult their institution's specific protocols and the official Safety Data Sheet (SDS) for this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Essential Safety and Operational Guide for Handling MRIA9
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MRIA9, a potent and selective dual Salt-Inducible Kinase (SIK) and p21-Activated Kinase (PAK) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental results.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in solid form or in solution. The specific recommendations are outlined below.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes or fine powder. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities | Use a certified respirator if creating aerosols or handling large quantities. Work in a well-ventilated area or chemical fume hood. |
Operational Plan: Handling and Storage
This compound is a stable solid powder but requires specific conditions to ensure its shelf life and efficacy in experiments.[1] It is typically shipped as a non-hazardous chemical at ambient temperature.[1]
Storage of Solid Compound
Proper storage is critical to prevent degradation. Store the solid powder in a dry, dark environment.[1]
| Condition | Duration |
| -20°C | Long-term (months to years) |
| 0 - 4°C | Short-term (days to weeks) |
Preparation and Storage of Stock Solutions
This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.[2][3][4] To avoid repeated freeze-thaw cycles that can inactivate the product, it is recommended to prepare aliquots of the stock solution.[2]
| Parameter | Value & Condition |
| Solvent | DMSO |
| Solubility | Up to 66.67 mg/mL (134.17 mM)[2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month[2] |
Note: For higher solubility, the tube can be warmed to 37°C and sonicated.[5] Use newly opened, non-hygroscopic DMSO for best results.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Solid Compound: Dispose of as chemical waste. Do not discard in regular trash.
-
Solutions: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be placed in a designated hazardous waste bag for incineration. Reusable glassware must be decontaminated thoroughly before reuse.
Experimental Protocols
This compound is utilized in cell-based assays to study SIK and PAK signaling pathways, particularly in cancer research. It has been shown to sensitize ovarian cancer cells to paclitaxel treatment.[3][6]
Cell-Based Assay for SIK Inhibition
This protocol is a representative workflow for assessing the effect of this compound on cancer cell lines.
-
Cell Culture: Culture ovarian carcinoma cell lines (e.g., SKOV-3, OVCAR-3) in appropriate media, such as RPMI 1640 with 10% FCS and 1% Penicillin/Streptomycin.[6]
-
Synchronization (Optional): To study cell cycle effects, synchronize cells in the G2-phase using an appropriate agent (e.g., 5 µM RO3306 for 12 hours).[6]
-
Treatment: Treat cells with the desired concentration of this compound. A common concentration range is 0.5 µM to 5 µM.[2][6] For combination studies, co-incubate with other agents (e.g., paclitaxel at 0.5-1 nM).[2][6]
-
Incubation: Incubate cells for a specified period (e.g., 48 hours to 9 days, depending on the assay).[2][6]
-
Analysis: Analyze the cellular response. This may include assessing cell viability (e.g., colony formation assay with Coomassie blue staining), apoptosis, or specific mitotic events like centrosome disjunction and spindle positioning via immunofluorescence staining (e.g., α-tubulin, γ-tubulin).[6]
Quantitative Data Summary
| Parameter | Value | Cell Line / Assay |
| Cellular IC₅₀ (SIK1) | 516 nM | HEK293T (NanoBRET) |
| Cellular IC₅₀ (SIK2) | 180 nM | HEK293T (NanoBRET)[2] |
| Cellular IC₅₀ (SIK3) | 127 nM | HEK293T (NanoBRET)[2] |
| Recommended Cell Assay Conc. | ≤ 10 µM | General Cell-Based Assays[7] |
| Effective Conc. (Growth Inhibition) | 0.5 - 5 µM | SKOV3 cells (with paclitaxel)[2] |
Visualizations
Signaling Pathway Inhibition
This compound acts as an ATP-competitive inhibitor for Salt-Inducible Kinases (SIK) and p21-Activated Kinases (PAK), which are involved in regulating cell cycle, metabolism, and cytoskeletal dynamics.
Caption: Logical diagram of this compound's inhibitory action on SIK/PAK kinases and their downstream cellular processes.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effect of this compound in combination with another therapeutic agent on cancer cells.
Caption: A step-by-step experimental workflow for a long-term cell survival assay using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | dual SIK/PAK inhibitor | Probechem Biochemicals [probechem.com]
- 4. eubopen.org [eubopen.org]
- 5. file.glpbio.com [file.glpbio.com]
- 6. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
